Technical Documentation Center

2-Bromo-3-methylbenzenesulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Bromo-3-methylbenzenesulfonamide
  • CAS: 1261472-95-0

Core Science & Biosynthesis

Foundational

2-Bromo-3-methylbenzenesulfonamide: Chemical Properties, Mechanistic Insights, and Applications in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry and advanced materials science, highly functionalized aromatic building blocks are paramount. 2-Bromo-3-methylbenzenesulfonamide (CAS: 1261472-95-0) repres...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials science, highly functionalized aromatic building blocks are paramount. 2-Bromo-3-methylbenzenesulfonamide (CAS: 1261472-95-0) represents a specialized, sterically encumbered ortho-halogenated sulfonamide[1]. Its unique 1,2,3-trisubstitution pattern—comprising a sulfonamide group, a bromine atom, and a methyl group—creates a highly congested local environment that dictates its unique reactivity profile.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic physical data. Here, we dissect the electronic and steric dynamics of this molecule, establish a self-validating synthetic protocol to overcome regioselectivity challenges, and detail its downstream applications in palladium-catalyzed cross-coupling for drug development.

Physicochemical Profiling

Understanding the baseline quantitative data is the first step in reaction design. The table below summarizes the core physicochemical properties of 2-bromo-3-methylbenzenesulfonamide.

PropertyValue
Chemical Name 2-Bromo-3-methylbenzenesulfonamide
CAS Number 1261472-95-0
Molecular Formula C₇H₈BrNO₂S
Molecular Weight 250.11 g/mol
SMILES O=S(=O)(N)c1cccc(C)c1Br
Hydrogen Bond Donors 1 (NH₂ group)
Hydrogen Bond Acceptors 2 (SO₂ oxygen atoms)
Structural Class Ortho-halogenated benzenesulfonamide

Structural & Electronic Dynamics

The reactivity of 2-bromo-3-methylbenzenesulfonamide is governed by the interplay of its three adjacent substituents:

  • Steric Hindrance: The bromine atom at C2 is flanked by the bulky sulfonamide group at C1 and the methyl group at C3. This creates significant steric shielding around the C-Br bond, which historically impedes standard nucleophilic aromatic substitution (SNAr) and requires specialized ligands for transition-metal catalysis.

  • Electronic Effects: The sulfonamide group is strongly electron-withdrawing via inductive (-I) and resonance (-M) effects, rendering the aromatic ring electron-deficient. Conversely, the methyl group provides mild electron donation (+I). This electronic push-pull system stabilizes the molecule but makes the C-Br bond highly polarized.

  • Sulfonamide Acidity: The N-H protons of the sulfonamide are highly acidic (pKa ~ 10) due to the stabilization of the conjugate base by the adjacent sulfonyl group. In basic coupling conditions, the sulfonamide will deprotonate, forming an anionic species that can coordinate with metal catalysts, a factor that must be mitigated by using excess base or protecting groups in sensitive workflows.

Synthetic Methodologies: Overcoming Regioselectivity

The synthesis of highly substituted benzenesulfonamides is notoriously prone to regiochemical mixtures.

The Flaw of Direct Chlorosulfonation

Attempting a direct chlorosulfonation of 2-bromotoluene (1-bromo-2-methylbenzene) is synthetically flawed. The methyl group is an ortho/para director, and the bromine atom is also an ortho/para director. Electrophilic aromatic substitution under these conditions yields an intractable mixture of 3-, 4-, 5-, and 6-substituted sulfonyl chlorides[2].

The Regioselective Sandmeyer Approach

To guarantee absolute regiocontrol, the optimal pathway utilizes 2-amino-3-methylbenzenesulfonamide (CAS: 71503-16-7) as the starting material[3]. By leveraging the Sandmeyer reaction, the amine at the C2 position is converted to a diazonium salt and subsequently displaced by bromine. This self-validating system ensures that the bromine atom is installed exactly between the sulfonamide and the methyl group, with zero risk of regioisomer formation.

Sandmeyer A 2-Amino-3-methyl- benzenesulfonamide B Diazonium Salt Intermediate A->B NaNO2, aq. HBr 0-5 °C C 2-Bromo-3-methyl- benzenesulfonamide B->C CuBr, aq. HBr 60 °C

Fig 1: Regioselective Sandmeyer synthesis of 2-bromo-3-methylbenzenesulfonamide.

Downstream Applications in Medicinal Chemistry

2-Bromo-3-methylbenzenesulfonamide is a highly prized bifunctional synthon in drug discovery, primarily utilized for:

  • Biaryl Sulfonamide Synthesis: Through Suzuki-Miyaura cross-coupling, the bromo group is replaced with various aryl or heteroaryl rings. Biaryl sulfonamides are critical pharmacophores found in COX-2 inhibitors (e.g., Celecoxib derivatives) and endothelin receptor antagonists.

  • Sultam Formation: The proximity of the methyl group to the sulfonamide allows for advanced C-H activation or functionalization strategies to form cyclic sulfonamides (sultams). Sultams exhibit profound biological activity, often acting as enzyme inhibitors or central nervous system (CNS) modulators.

Suzuki Substrate 2-Bromo-3-methyl- benzenesulfonamide Catalyst Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Substrate->Catalyst Boronic Arylboronic Acid Boronic->Catalyst Product 2-Aryl-3-methyl- benzenesulfonamide Catalyst->Product Cross-Coupling

Fig 2: Suzuki-Miyaura cross-coupling workflow yielding biaryl sulfonamides.

Experimental Protocols

The following protocols are designed with built-in causality and self-validation to ensure high fidelity and yield.

Protocol 1: Synthesis via Sandmeyer Reaction

Objective: Convert 2-amino-3-methylbenzenesulfonamide to 2-bromo-3-methylbenzenesulfonamide.

  • Preparation of the Amine Solution: Suspend 2-amino-3-methylbenzenesulfonamide (1.0 equiv) in a mixture of water and 48% aqueous hydrobromic acid (HBr) (3.0 equiv).

    • Causality Check: The use of HBr rather than HCl is critical. It prevents competitive chloride incorporation during the radical substitution phase, ensuring absolute halogen fidelity.

  • Diazotization: Cool the mixture to 0–5 °C using an ice-salt bath. Dropwise, add an aqueous solution of sodium nitrite (NaNO₂, 1.1 equiv) while maintaining the internal temperature below 5 °C to prevent premature diazonium decomposition. Stir for 30 minutes.

  • Copper-Mediated Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equiv) in 48% HBr and heat to 60 °C. Slowly add the cold diazonium salt solution to the CuBr mixture. Nitrogen gas evolution will immediately occur.

  • Workup & Validation: Once gas evolution ceases, cool the reaction to room temperature and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure product.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a 2-aryl-3-methylbenzenesulfonamide derivative.

  • Reaction Assembly: In an oven-dried Schlenk flask, combine 2-bromo-3-methylbenzenesulfonamide (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

    • Causality Check: 3.0 equivalents of base are required because the acidic sulfonamide N-H will consume one equivalent of base immediately, leaving the remaining base to activate the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

    • Causality Check: The steric bulk of the ortho-methyl and ortho-sulfonamide groups necessitates a highly active bidentate catalyst. The large bite angle of the dppf ligand facilitates the challenging oxidative addition into the congested C-Br bond while resisting protodehalogenation.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v). Purge the flask with argon for 10 minutes.

  • Heating & Isolation: Heat the mixture to 90 °C for 12 hours. Monitor via TLC. Upon completion, cool to room temperature, filter through a pad of Celite to remove palladium black, and extract the filtrate with ethyl acetate. Concentrate and purify via column chromatography.

References

  • BLD Pharm. "2-Bromo-3-methylbenzenesulfonamide (CAS: 1261472-95-0) Product Information".
  • BLD Pharm. "2-Amino-3-methylbenzenesulfonamide (CAS: 71503-16-7) Product Information".
  • Benchchem. "3-Bromo-4-nitrobenzene-1-sulfonamide - Synthesis and Chlorosulfonation".
  • Sigma-Aldrich. "2-BROMO-3-METHYLBENZENESULFONYL CHLORIDE".

Sources

Exploratory

Comprehensive Structural Elucidation of 2-Bromo-3-methylbenzenesulfonamide: A Multi-Modal Analytical Framework

Executive Summary In the rigorous process of drug discovery and materials science, the unambiguous structural confirmation of synthesized compounds is paramount[1]. 2-Bromo-3-methylbenzenesulfonamide (CAS: 1261472-95-0)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rigorous process of drug discovery and materials science, the unambiguous structural confirmation of synthesized compounds is paramount[1]. 2-Bromo-3-methylbenzenesulfonamide (CAS: 1261472-95-0) presents a unique analytical profile due to the steric and electronic interplay between its ortho-bromine atom, meta-methyl group, and the electron-withdrawing sulfonamide moiety[2].

This whitepaper outlines a definitive, self-validating analytical framework for the structural elucidation of this compound. By triangulating data from High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy, researchers can establish an irrefutable body of evidence for molecular characterization.

Mass Spectrometry (MS): Isotopic Signatures and Gas-Phase Fragmentation

Mass spectrometry provides foundational data regarding the molecular weight and elemental composition of the compound. For sulfonamides, Electrospray Ionization in negative mode (ESI-) is highly effective due to the readily deprotonated acidic N-H bond[3].

Causality in MS Analysis

The presence of the bromine atom at position 2 serves as a built-in diagnostic tracer. Bromine exists naturally as two stable isotopes, $ ^{79}\text{Br} $ and $ ^{81}\text{Br} $, in a nearly 1:1 ratio. Consequently, the mass spectrum will exhibit a characteristic doublet for the molecular ion [M−H]− at m/z 248.94 and 250.94.

Upon collisional activation (MS/MS), benzenesulfonamide anions undergo highly predictable gas-phase fragmentation. The dominant pathway is the extrusion of a neutral sulfur dioxide ($ \text{SO}2 \text{SO}_2\text{NH}_2 $), violating the even-electron rule to form a radical anion.

MS_Fragmentation M_ion [M-H]⁻ Molecular Ion m/z 248.9 / 250.9 (1:1) Loss_SO2 [M-H-SO₂]⁻ m/z 184.9 / 186.9 M_ion->Loss_SO2 - SO₂ (64 Da) Loss_SO2NH2 [M-SO₂NH₂]•⁻ Radical m/z 169.9 / 171.9 M_ion->Loss_SO2NH2 - SO₂NH₂ (80 Da) Anilide Substituted Anilide Anion (Rearrangement) Loss_SO2->Anilide H-transfer

Fig 1: ESI-MS/MS collisional fragmentation pathway of 2-Bromo-3-methylbenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy maps the exact atomic connectivity. The proximity of the heavy bromine atom induces significant anisotropic and steric effects, which perturb the local magnetic environment of adjacent protons and carbons[4].

¹H NMR Spin System Dynamics

The aromatic ring contains three contiguous protons (H4, H5, H6), creating an AMX or ABC spin system depending on the applied magnetic field strength.

  • H6 (ortho to Sulfonamide): Strongly deshielded by the electron-withdrawing $ -\text{SO}_2\text{NH}_2 $ group, appearing furthest downfield as a doublet of doublets.

  • H4 (para to Sulfonamide): Deshielded, but less so than H6. It couples with H5 (ortho coupling, J ≈ 7.5 Hz) and H6 (meta coupling, J ≈ 1.5 Hz).

  • Methyl Group (-CH3): The methyl protons appear as a sharp singlet. The steric bulk of the adjacent bromine atom restricts free rotation slightly and provides a distinct anisotropic deshielding effect compared to a standard toluene derivative[4].

Quantitative Data Summary: Predicted NMR Assignments

(Data acquired in DMSO-d6, referenced to TMS at 0.00 ppm)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
¹H 2.45Singlet (s)-3HC3- CH3​
¹H 7.40Broad Singlet (br s)-2H −SO2​NH2​ (Exchangeable)
¹H 7.45Triplet (t)7.61HAromatic H5
¹H 7.55Doublet of doublets (dd)7.6, 1.51HAromatic H4
¹H 7.85Doublet of doublets (dd)7.6, 1.51HAromatic H6
¹³C 23.5Singlet--C3- CH3​
¹³C 120.2Singlet--C2-Br (Heavy atom shielding)
¹³C 142.5Singlet--C1- SO2​NH2​

Fourier-Transform Infrared (FTIR) Spectroscopy

While NMR provides connectivity, FTIR validates the presence of specific functional groups. The sulfonamide group acts as an internal structural bridge, exhibiting highly characteristic stretching frequencies[5].

The $ \text{S=O} -\text{NH}_2 $) produces a distinct bifurcated peak above 3200 cm⁻¹, differentiating it from secondary sulfonamides[5].

Quantitative Data Summary: Key IR Vibrational Modes
Frequency Range (cm⁻¹)IntensityVibrational ModeStructural Assignment
3350 - 3250Medium, DoubletN-H Asymmetric & Symmetric StretchPrimary Sulfonamide ( −NH2​ )
1330 - 1310StrongS=O Asymmetric StretchSulfonyl Group ( −SO2​− )
1155 - 1140StrongS=O Symmetric StretchSulfonyl Group ( −SO2​− )
915 - 895MediumS-N StretchSulfonamide Core
650 - 600Weak to MediumC-Br StretchHalogenated Aromatic Ring

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity and reproducibility, the following standardized methodologies must be employed. Each protocol is designed to self-validate by minimizing artifacts.

Protocol A: High-Resolution LC-MS/MS Acquisition
  • Sample Preparation: Dissolve 1 mg of 2-Bromo-3-methylbenzenesulfonamide in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a 50:50 Methanol/Water mixture containing 0.1% Formic Acid.

  • Ionization Setup: Configure the ESI source in negative ion mode. Set the capillary voltage to 2.5 kV and the desolvation temperature to 350°C.

  • Data Acquisition: Perform a full scan from m/z 100 to 500. Verify the 1:1 isotopic ratio at m/z 248.9/250.9 to confirm the presence of a single bromine atom.

  • Tandem MS (MS/MS): Isolate the precursor ion (m/z 248.9) using a quadrupole isolation window of 1.0 Da. Apply Collision-Induced Dissociation (CID) using Nitrogen gas at a collision energy of 15–25 eV. Monitor for the diagnostic loss of 64 Da (m/z 184.9)[3].

Protocol B: NMR Data Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d6 (containing 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm NMR tube[6].

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium frequency of DMSO and meticulously shim the Z-axis to achieve a line width < 0.5 Hz for the TMS signal.

  • ¹H Acquisition: Execute a standard 1D proton pulse sequence (e.g., zg30). Use a spectral width of 12 ppm, 16 scans, and a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation.

  • Validation: Add a drop of deuterium oxide ($ \text{D}_2\text{O} $) to the NMR tube, shake well, and re-acquire the ¹H spectrum. The broad singlet at ~7.40 ppm will disappear due to H/D exchange, unambiguously confirming the $ -\text{SO}_2\text{NH}_2 $ assignment.

Protocol C: ATR-FTIR Spectroscopy
  • Background Calibration: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Record a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air[6].

  • Sample Analysis: Place 2-3 mg of the solid crystalline powder directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure optimal optical contact.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Validate the successful scan by confirming the absence of a broad water band at 3400 cm⁻¹, which would indicate sample hygroscopicity rather than the sharp N-H doublet[7].

Conclusion

The structural elucidation of 2-Bromo-3-methylbenzenesulfonamide requires a synthesized interpretation of multiple spectroscopic domains. The exact position of the bromine atom is confirmed via the highly specific ¹H NMR coupling constants and the heavy-atom shielding effect observed in ¹³C NMR. The integrity of the sulfonamide functional group is independently verified through the diagnostic $ \text{SO}_2 $ neutral loss in tandem mass spectrometry and the intense $ \text{S=O} $ stretching modes in FTIR. By adhering to the outlined self-validating protocols, researchers can achieve absolute confidence in the molecular architecture of this building block.

References

  • Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry. Available at:[Link]

  • Gas-phase Fragmentations of Anions Derived From N-phenyl Benzenesulfonamides. National Center for Biotechnology Information (NIH). Available at: [Link]

  • Analysis of Infrared spectroscopy (IR). UniTechLink. Available at:[Link]

  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC Advances. Available at: [Link]

  • Structure and Computational Studies of New Sulfonamide Compound. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and computational study. Modgraph. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to 2-Bromo-3-methylbenzenesulfonamide and Its Isomeric Congeners

A Note to the Researcher: Information regarding the specific isomer 2-Bromo-3-methylbenzenesulfonamide is not extensively available in public databases. This guide synthesizes available data on closely related bromo-meth...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: Information regarding the specific isomer 2-Bromo-3-methylbenzenesulfonamide is not extensively available in public databases. This guide synthesizes available data on closely related bromo-methylbenzenesulfonamide isomers to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. Particular attention is given to distinguishing between data for specific isomers where possible.

Compound Identification and Physicochemical Properties

While a specific CAS number for 2-Bromo-3-methylbenzenesulfonamide is not readily found, a product code (BD4711631261472-95-0) has been listed by some suppliers, indicating its potential availability for research purposes[1]. For the closely related isomer, 2-Bromo-N-methylbenzenesulfonamide , the CAS number is 98192-14-4 [2]. It is crucial for researchers to verify the identity of any obtained compound through analytical methods such as NMR and mass spectrometry.

The properties of bromo-methylbenzenesulfonamides are influenced by the substitution pattern on the benzene ring. The following table summarizes the known properties of related isomers, which can provide an estimation for 2-Bromo-3-methylbenzenesulfonamide.

Property4-Bromo-3-methylbenzenesulfonamide4-Bromo-N-methylbenzenesulfonamide2-Bromo-N-methylbenzenesulfonamide
CAS Number 879487-75-9703-12-8[3][4][5][6]98192-14-4[2]
Molecular Formula C₇H₈BrNO₂SC₇H₈BrNO₂S[5]C₇H₈BrNO₂S[2]
Molecular Weight 250.12 g/mol 250.12 g/mol [6]250.12 g/mol [2]
Melting Point 148 °C70-72 °C[4]Not available
Boiling Point Not available330.3 °C at 760 mmHg[4]Not available
Physical Form SolidWhite to light-yellow powder or crystals[6]Not available

Synthesis of Bromo-Methylbenzenesulfonamides

The synthesis of bromo-methylbenzenesulfonamides typically involves the sulfonation of a corresponding bromo-toluene derivative followed by amination, or the bromination of a methylbenzenesulfonamide. A general synthetic approach involves the reaction of a substituted benzenesulfonyl chloride with an amine.

General Synthetic Pathway

A common method for the synthesis of N-substituted benzenesulfonamides is the reaction of a benzenesulfonyl chloride with a primary or secondary amine in the presence of a base.

General Synthesis of Benzenesulfonamides Bromo-methylbenzene Bromo-methylbenzene Bromo-methylbenzenesulfonyl_chloride Bromo-methylbenzenesulfonyl chloride Bromo-methylbenzene->Bromo-methylbenzenesulfonyl_chloride Sulfonylation Chlorosulfonic_Acid ClSO3H Bromo-methylbenzenesulfonamide Bromo-methylbenzenesulfonamide Bromo-methylbenzenesulfonyl_chloride->Bromo-methylbenzenesulfonamide Amination Ammonia_or_Amine NH3 or R-NH2

Caption: General synthetic route for bromo-methylbenzenesulfonamides.

Exemplary Protocol: Synthesis of 4-Bromo-N-methyl-benzenesulfonamide

This protocol, adapted from the synthesis of a related compound, can serve as a starting point for the synthesis of 2-bromo-3-methylbenzenesulfonamide with appropriate modifications of the starting materials.

Materials:

  • 4-Bromobenzenesulfonyl chloride

  • Methylamine hydrochloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of methylamine hydrochloride (1.97 mmol) in dichloromethane (DCM), sequentially add N,N-diisopropylethylamine (DIPEA) (2.95 mmol) and 4-bromobenzenesulfonyl chloride (0.98 mmol).[3]

  • Stir the reaction mixture continuously for 16 hours at room temperature.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with deionized water and extract the product with dichloromethane (DCM).[3]

  • Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to afford the target product.[3]

Applications in Research and Drug Discovery

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, known for a wide range of pharmacological activities.[7] Bromo-substituted analogs are particularly valuable as they can serve as versatile building blocks for further synthetic modifications via cross-coupling reactions.[7]

Potential Therapeutic Applications:
  • Anticancer Activity: Many benzenesulfonamide derivatives exhibit anticancer properties through mechanisms such as the inhibition of carbonic anhydrases and protein kinases.[8][9] Some N-ethyl-N-methylbenzenesulfonamide derivatives have shown cytotoxicity against human cancer cell lines.[7]

  • Antimicrobial Activity: The sulfonamide functional group is a well-established pharmacophore in antibacterial agents.[8]

  • Enzyme Inhibition: This class of compounds has shown inhibitory activity against various enzymes, which are implicated in numerous diseases.[8]

  • Voltage-Gated Sodium Channel Modulators: Benzenesulfonamide compounds have been investigated for the treatment of diseases associated with voltage-gated sodium channels, such as epilepsy.[10]

The bromine atom on the benzene ring can enhance lipophilicity and participate in halogen bonding, which is increasingly recognized for its importance in molecular recognition and drug design.[7]

Safety and Handling

Bromo-methylbenzenesulfonamide derivatives should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.

General Hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.[4]

  • May cause skin, eye, and respiratory irritation.[2]

Storage:

  • Store in a cool, dry place away from heat and open flames.[4]

  • Keep the container tightly sealed.

Conclusion

While specific data for 2-Bromo-3-methylbenzenesulfonamide is limited, the available information on its isomers provides a strong foundation for its synthesis, potential properties, and applications. As a member of the bromo-methylbenzenesulfonamide family, it holds promise as a valuable building block in medicinal chemistry and drug discovery, particularly in the development of novel anticancer and antimicrobial agents. Further research is warranted to fully characterize this specific isomer and unlock its full potential.

References

  • Organic Syntheses. Ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate. [Link]

  • PrepChem.com. Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid. [Link]

  • Chemsrc. Benzenesulfonamide,4-bromo-N-methyl | CAS#:703-12-8. [Link]

  • PubChem. 2-Bromo-N-methylbenzenesulphonamide | C7H8BrNO2S | CID 850141. [Link]

  • PubChem. Benzenesulfonamide, N-bromo-4-methyl- | C7H8BrNO2S | CID 10880221. [Link]

  • Google Patents. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
  • PMC. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. [Link]

  • PubChem. 2-Bromo-3-methylbenzamide | C8H8BrNO | CID 21779708. [Link]

  • Google Patents. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
  • Worldwide Life Sciences. 2-Bromo-N-(3-methylphenyl)benzenesulfonamide-250mg. [Link]

  • IntechOpen. Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. [Link]

  • Google Patents. CN103819369A - Method for synthesizing benzene sulfonamide compounds.
  • PubMed. Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents. [Link]

Sources

Exploratory

2-Bromo-3-methylbenzenesulfonamide molecular weight

An In-depth Technical Guide to 2-Bromo-3-methylbenzenesulfonamide: Synthesis, Properties, and Applications in Drug Discovery Abstract This technical guide provides a comprehensive overview of 2-Bromo-3-methylbenzenesulfo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Bromo-3-methylbenzenesulfonamide: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-3-methylbenzenesulfonamide, a halogenated aromatic sulfonamide of significant interest to medicinal chemists and drug development professionals. The benzenesulfonamide scaffold is a privileged structure in pharmacology, forming the basis for a wide array of therapeutic agents.[1] The introduction of specific substituents, such as bromine and a methyl group at the 2- and 3-positions respectively, offers a nuanced approach to modulating the physicochemical and pharmacological properties of the core scaffold. This document details the compound's molecular characteristics, outlines a robust synthetic methodology grounded in established chemical principles, discusses its potential applications in therapeutic research, and provides essential safety and handling protocols. The insights herein are intended to equip researchers with the foundational knowledge required to effectively utilize this compound in drug discovery and development programs.

Introduction: The Significance of the Benzenesulfonamide Scaffold

The benzenesulfonamide functional group is a cornerstone of modern medicinal chemistry. Its derivatives have yielded a multitude of successful drugs, including antibacterial agents, diuretics, and anticancer therapies.[1] The scaffold's utility stems from its ability to act as a bioisostere for other functional groups and its capacity to form key hydrogen bonding interactions with biological targets.

The specific substitution pattern of 2-Bromo-3-methylbenzenesulfonamide is strategically significant:

  • Sulfonamide Group (-SO₂NH₂) : This is the primary pharmacophore, capable of engaging in crucial hydrogen bond donor-acceptor interactions within enzyme active sites or receptor binding pockets.

  • Bromine Atom (Br) : As a halogen, bromine can increase lipophilicity, potentially enhancing membrane permeability. It can also participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and selectivity. Its presence provides a reactive handle for further synthetic elaboration via cross-coupling reactions.

  • Methyl Group (-CH₃) : This small alkyl group can influence the compound's conformation and metabolic stability. It can also engage in hydrophobic interactions within a binding site, fine-tuning the compound's affinity for its target.

The interplay of these substituents on the aromatic ring creates a unique electronic and steric profile, making 2-Bromo-3-methylbenzenesulfonamide a valuable building block for exploring structure-activity relationships (SAR) in drug design.

Physicochemical and Molecular Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research. The key quantitative data for 2-Bromo-3-methylbenzenesulfonamide are summarized below. As isomers, the molecular formula and weight are consistent across different substitution patterns.

PropertyValueSource
Molecular Formula C₇H₈BrNO₂S[2]
Molecular Weight 250.11 g/mol [2]
IUPAC Name 2-bromo-3-methylbenzenesulfonamide-
CAS Number Not specifically assigned; isomers exist-
Physical State Expected to be a solid at room temperature[3]
Melting Point 148 °C (for isomer 4-Bromo-3-methylbenzenesulfonamide)[3]

Note: Data for specific isomers are used as proxies where direct data for the 2-bromo-3-methyl isomer is not publicly available. Isomeric changes can affect physical properties like melting point.

Caption: Chemical structure of 2-Bromo-3-methylbenzenesulfonamide.

Synthesis Pathway and Mechanistic Rationale

Proposed Synthetic Workflow:

SynthesisWorkflow Start Starting Material (2-Bromo-3-methyltoluene) Step1 Chlorosulfonation Start->Step1 Intermediate Intermediate (2-Bromo-3-methylbenzene-1-sulfonyl chloride) Step1->Intermediate  Chlorosulfonic acid (ClSO₃H) Step2 Amination Intermediate->Step2 Product Final Product (2-Bromo-3-methylbenzenesulfonamide) Step2->Product  Ammonium hydroxide (NH₄OH)

Caption: Proposed two-step synthesis of 2-Bromo-3-methylbenzenesulfonamide.

Step 1: Electrophilic Aromatic Substitution (Chlorosulfonation)

The synthesis commences with 2-bromo-3-methyltoluene. This starting material is subjected to electrophilic aromatic substitution using chlorosulfonic acid (ClSO₃H).

  • Causality of Reagent Choice : Chlorosulfonic acid is a highly reactive and potent electrophile, making it ideal for introducing the -SO₂Cl group onto the benzene ring.

  • Mechanism : The sulfur trioxide (SO₃) component of chlorosulfonic acid acts as the electrophile. The directing effects of the existing bromo and methyl substituents guide the position of the incoming sulfonyl chloride group. The methyl group is an ortho-, para-director, while the bromine is also an ortho-, para-director. The position para to the methyl group (position 6) is sterically unhindered and electronically activated, making it the most likely site of substitution to yield 2-bromo-3-methylbenzene-1-sulfonyl chloride.

Step 2: Nucleophilic Acyl Substitution (Amination)

The resulting sulfonyl chloride intermediate is a highly reactive electrophile. It readily undergoes nucleophilic substitution at the sulfur atom.

  • Causality of Reagent Choice : Aqueous or gaseous ammonia provides the nucleophilic amine (-NH₂) required to displace the chloride and form the sulfonamide. Ammonium hydroxide is a convenient and effective source.

  • Mechanism : The nitrogen atom of ammonia attacks the electrophilic sulfur center of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. The subsequent loss of a chloride ion and a proton yields the final 2-Bromo-3-methylbenzenesulfonamide product.

Potential Applications in Drug Development

Benzenesulfonamide derivatives are established inhibitors of various enzymes and modulators of ion channels. The unique substitution pattern of 2-Bromo-3-methylbenzenesulfonamide makes it a compelling candidate for screening and development in several therapeutic areas.

  • Ion Channel Modulation : Substituted benzenesulfonamides have been patented as potent and selective inhibitors of voltage-gated sodium channels, particularly for the treatment of epilepsy and other neurological disorders.[4][5] The specific halogen and alkyl substituents are crucial for achieving selectivity among different sodium channel isoforms.[5]

  • Enzyme Inhibition : This scaffold is prevalent in the design of enzyme inhibitors. For example, benzenesulfonamide derivatives have been developed as inhibitors of protein tyrosine phosphatase-1B (PTP1B), a key target in managing type 2 diabetes.[6] They are also foundational to carbonic anhydrase inhibitors and certain protease inhibitors.[1]

  • Kinase Inhibition : While less common, the sulfonamide group can be incorporated into kinase inhibitors, where it often serves as a hydrogen-bond donor to the hinge region of the kinase domain.

  • Synthetic Building Block : The presence of the bromine atom allows this compound to serve as a versatile intermediate for further chemical modification through reactions like Suzuki or Buchwald-Hartwig cross-coupling, enabling the rapid generation of a library of analogues for SAR studies.[7]

cluster_apps Potential Therapeutic Applications cluster_dd Role in Drug Discovery Compound 2-Bromo-3-methyl- benzenesulfonamide IonChannel Ion Channel Modulation (e.g., Nav1.6 Inhibitors) Compound->IonChannel targets Enzyme Enzyme Inhibition (e.g., PTP1B, Carbonic Anhydrase) Compound->Enzyme targets Kinase Kinase Inhibition Compound->Kinase targets Scaffold Core Scaffold for SAR Compound->Scaffold acts as BuildingBlock Synthetic Intermediate (via Cross-Coupling) Compound->BuildingBlock acts as

Caption: Logical relationships in drug discovery applications.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and characterization of 2-Bromo-3-methylbenzenesulfonamide.

Protocol 5.1: Synthesis of 2-Bromo-3-methylbenzenesulfonamide

Self-Validation : This protocol includes a purification step (recrystallization) and is followed by characterization (Protocol 5.2) to confirm the identity and purity of the final product, ensuring the methodology is self-validating.

Materials :

  • 2-Bromo-3-methyltoluene

  • Chlorosulfonic acid (ClSO₃H)

  • Dichloromethane (DCM), anhydrous

  • Ammonium hydroxide (NH₄OH, 28-30% aqueous solution)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure :

  • Chlorosulfonation : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 2-bromo-3-methyltoluene (1.0 eq) dissolved in anhydrous DCM (5 mL per mmol of starting material).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chlorosulfonic acid (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. Rationale: This slow addition prevents overheating and potential side reactions.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up (Part 1) : Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice. Rationale: This quenches the reactive chlorosulfonic acid.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-bromo-3-methylbenzene-1-sulfonyl chloride intermediate.

  • Amination : Redissolve the crude sulfonyl chloride in a suitable solvent like THF or acetone.

  • Cool the solution to 0 °C.

  • Add an excess of concentrated ammonium hydroxide (5-10 eq) dropwise.

  • Stir the reaction vigorously at room temperature for 2-4 hours until TLC indicates the disappearance of the sulfonyl chloride.

  • Work-up (Part 2) : Remove the organic solvent under reduced pressure.

  • Add water to the residue, which should precipitate the solid product.

  • Purification : Collect the solid by vacuum filtration. Wash the solid with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Bromo-3-methylbenzenesulfonamide.

Protocol 5.2: Physicochemical Characterization
  • Mass Spectrometry (MS) : Analyze the purified product using Electrospray Ionization (ESI) Mass Spectrometry to confirm the molecular weight. The expected [M-H]⁻ ion would be at m/z 248.1 and 250.1 (due to bromine isotopes).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Record the spectrum in a suitable deuterated solvent (e.g., DMSO-d₆). Expect to see signals corresponding to the aromatic protons, the sulfonamide -NH₂ protons (a broad singlet), and the methyl -CH₃ protons (a singlet).

    • ¹³C NMR : Confirm the presence of the seven distinct carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy : Identify characteristic absorption bands for the N-H stretches (around 3300-3400 cm⁻¹) and the asymmetric/symmetric S=O stretches of the sulfonamide group (around 1350 and 1160 cm⁻¹).

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. Based on safety data for related brominated benzenesulfonamide compounds, the following precautions should be observed.[8][9][10]

  • Hazard Classification : This compound is expected to be hazardous. Isomers are classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[8][9]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).

  • Handling : Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[8] Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] Keep away from strong oxidizing agents and incompatible materials.[9]

  • Disposal : Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[11]

Conclusion

2-Bromo-3-methylbenzenesulfonamide represents a strategically designed chemical entity with significant potential for researchers in drug discovery. Its physicochemical properties, derived from the specific arrangement of its functional groups, make it a valuable scaffold for developing novel therapeutic agents, particularly in the areas of neurology and metabolic diseases. The synthetic pathways are robust and scalable, and the compound serves as a versatile intermediate for broader chemical exploration. By adhering to the rigorous experimental and safety protocols outlined in this guide, scientists can effectively and safely leverage the potential of 2-Bromo-3-methylbenzenesulfonamide in their research endeavors.

References

  • 2-Bromo-N-methylbenzenesulphonamide | C7H8BrNO2S | CID 850141 . PubChem. [Link]

  • 4-Bromo-3-methylbenzenesulfonamide | 879487-75-9 . Chem-Space. [Link]

  • Benzenesulfonamide compounds and their use as therapeutic agents (US10745392B2).
  • Synthesis of 2-bromo-3-methylcyclohexanone . PrepChem.com. [Link]

  • 3-Bromo-N-methylbenzenesulfonamide, min 98%, 1 gram . Lab Supplies. [Link]

  • 2-Bromo-3-methylbenzamide | C8H8BrNO | CID 21779708 . PubChem. [Link]

  • Method for synthesizing benzene sulfonamide compounds (CN103819369A).
  • Preparation, Characterization, In silico and In vitro Antimicrobial Studies of Phenothiazine-3-sulphonamide Derivatives . Preprints.org. [Link]

  • Benzenesulfonamide compounds and their use as therapeutic agents (WO2018106284A1).
  • Development, biological evaluation, and molecular modelling of some benzene-sulfonamide derivatives as protein tyrosine phosphatase-1B inhibitors for managing diabetes mellitus and associated metabolic disorders . RSC Medicinal Chemistry. [Link]

Sources

Foundational

Spectroscopic Profiling of 2-Bromo-3-methylbenzenesulfonamide: An In-Depth Technical Guide

Executive Summary In modern drug discovery and synthetic organic chemistry, 2-Bromo-3-methylbenzenesulfonamide (CAS: 1261472-95-0) serves as a highly versatile building block. The sulfonamide moiety is a classic pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and synthetic organic chemistry, 2-Bromo-3-methylbenzenesulfonamide (CAS: 1261472-95-0) serves as a highly versatile building block. The sulfonamide moiety is a classic pharmacophore known for its role in carbonic anhydrase inhibition and antimicrobial activity, while the ortho-bromine atom provides a critical synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings).

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data tabulation. This guide dissects the causality behind the spectroscopic signatures (NMR, IR, and HRMS) of this 1,2,3-trisubstituted aromatic system. By understanding the underlying quantum mechanical and physicochemical phenomena—such as the heavy atom effect and collision-induced dissociation pathways—researchers can establish self-validating analytical workflows.

Structural & Physicochemical Profiling

Before interpreting spectral data, it is imperative to establish the baseline physicochemical parameters that dictate the molecule's behavior in various analytical environments.

ParameterValue / Description
Chemical Name 2-Bromo-3-methylbenzenesulfonamide
Molecular Formula C₇H₈BrNO₂S
Molecular Weight 250.11 g/mol
Monoisotopic Mass (⁷⁹Br) 248.946 Da
Monoisotopic Mass (⁸¹Br) 250.944 Da
Substitution Pattern 1,2,3-trisubstituted benzene ring

High-Resolution Mass Spectrometry (HRMS) & Fragmentation Causality

Mass spectrometry of halogenated sulfonamides provides a rich landscape of diagnostic data. The presence of bromine is immediately identifiable due to its unique isotopic distribution. Bromine exists naturally as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). Consequently, the parent ion and any bromine-retaining fragments will present as a distinct 1:1 doublet separated by 2 Da .

Ionization Dynamics

While positive electrospray ionization (ESI+) yields the [M+H]+ ion (m/z 250/252), sulfonamides are exceptionally well-suited for negative mode (ESI-). The highly electron-withdrawing nature of the sulfonyl group increases the acidity of the N-H protons, often yielding a robust [M−H]− signal at m/z 248/250 with superior signal-to-noise ratios.

Collision-Induced Dissociation (CID) Pathways

Upon isolation and fragmentation of the [M+H]+ precursor, the molecule undergoes specific, predictable cleavages[1]. The most facile pathway is the cleavage of the S-N bond, resulting in the loss of ammonia (NH₃) or the entire sulfonamide radical (•SO₂NH₂). Alternatively, the labile C-Br bond can undergo homolytic cleavage, a pathway commonly tracked during the metabolic stability profiling of sulfonamide derivatives [3].

MS_Fragmentation Parent [M+H]+ C7H9BrNO2S+ m/z 250 / 252 LossNH3 [M+H - NH3]+ C7H6BrO2S+ m/z 233 / 235 Parent->LossNH3 -NH3 (-17 Da) LossSO2NH2 [M - SO2NH2]+ C7H7Br+ m/z 170 / 172 Parent->LossSO2NH2 -SO2NH2 (-80 Da) LossBr [M+H - Br]+ C7H9NO2S+ m/z 172 Parent->LossBr -Br• (-79/81 Da) Tropylium [C7H7]+ Tropylium Ion m/z 91 LossSO2NH2->Tropylium -Br• (-79/81 Da)

Proposed ESI-CID fragmentation pathways for 2-Bromo-3-methylbenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR assignment of 1,2,3-trisubstituted benzenes requires careful analysis of coupling constants ( J ) and substituent effects.

¹H NMR Causality and Assignments

The aromatic protons (H-4, H-5, H-6) exhibit a classic AMX spin system.

  • H-6 is situated ortho to the strongly electron-withdrawing sulfonamide group, resulting in significant deshielding and a downfield shift.

  • H-4 and H-6 both appear as doublets of doublets (dd) due to ortho coupling (~7.8 Hz) and long-range meta coupling (~1.5 Hz).

  • H-5 appears as a triplet (or overlapping dd) due to ortho coupling to both H-4 and H-6.

Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationCausality / Assignment
-NH₂ ~7.45Broad Singlet (br s)-2HSulfonamide protons; exchanges with D₂O.
H-6 ~7.85Doublet of doublets (dd)7.8, 1.51HDeshielded by ortho -SO₂NH₂ group.
H-5 ~7.40Triplet (t)7.81Hmeta to substituents; coupled to H-4 & H-6.
H-4 ~7.35Doublet of doublets (dd)7.8, 1.51HShielded relative to H-6; adjacent to -CH₃.
-CH₃ ~2.45Singlet (s)-3HBenzylic methyl group.
¹³C NMR and the "Heavy Atom Effect"

Predicting ¹³C chemical shifts based solely on electronegativity fails when halogens like bromine or iodine are involved. The ipso carbon attached to the bromine atom (C-2) exhibits a counterintuitive upfield shift . This phenomenon, known as the "heavy atom effect," is driven by the large, diffuse electron cloud of the bromine atom, which immerses the carbon nucleus in electron density and contributes to profound diamagnetic shielding [2].

Table 2: Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

CarbonChemical Shift (δ, ppm)TypeCausality / Assignment
C-1 ~142.8Quaternary (C)Strongly deshielded by the -SO₂NH₂ group.
C-3 ~138.5Quaternary (C)ipso to the methyl group.
C-4 ~131.2Methine (CH)Aromatic carbon.
C-5 ~127.5Methine (CH)Aromatic carbon.
C-6 ~124.0Methine (CH)Aromatic carbon.
C-2 ~123.1Quaternary (C)Heavy Atom Effect : Shielded by ipso Bromine.
C-7 ~24.5Primary (CH₃)Benzylic methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy serves as an orthogonal validation tool, specifically targeting the functional groups that are silent or ambiguous in MS and NMR. The primary sulfonamide group is the dominant feature here.

Table 3: Key ATR-FTIR Vibrational Modes

Wavenumber (cm⁻¹)IntensityVibrational ModeCausality / Structural Feature
~3340 Medium, SharpN-H Asymmetric StretchDiagnostic of a primary sulfonamide (-NH₂).
~3250 Medium, SharpN-H Symmetric StretchConfirms primary amine nature (two bands).
~1335 StrongS=O Asymmetric StretchHighly polar S=O bond creates a massive dipole change.
~1165 StrongS=O Symmetric StretchSecondary confirmation of the sulfonyl group.
~910 MediumS-N StretchCharacteristic backbone vibration of sulfonamides.
~650 Weak-MediumC-Br StretchHeavy atom vibration; occurs in the fingerprint region.

Standardized Experimental Protocols

To ensure absolute scientific integrity, empirical data must be generated through self-validating systems. The following protocols detail the exact methodologies required to reproduce the data discussed above.

Protocol A: NMR Acquisition & D₂O Validation
  • Sample Preparation : Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆.

    • Causality: DMSO-d₆ is selected over CDCl₃ to prevent rapid quadrupolar relaxation of the ¹⁴N nucleus. Strong hydrogen bonding in DMSO sharpens the -NH₂ signal, allowing for precise integration rather than a broad baseline hump.

  • Instrument Tuning : Perform automated gradient shimming (Z1-Z5) and tune the probe to the exact resonance frequencies of ¹H and ¹³C to maximize the signal-to-noise ratio (SNR).

  • Primary Acquisition : Acquire 16 scans for ¹H NMR (relaxation delay = 1.5s) and 256 scans for ¹³C NMR (relaxation delay = 2.0s).

  • Self-Validation (D₂O Exchange) : Add 2 drops of Deuterium Oxide (D₂O) directly to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H spectrum.

    • Causality: The disappearance of the signal at ~7.45 ppm confirms its assignment as the labile sulfonamide -NH₂ protons, providing an internal, self-validating data point.

Protocol B: ATR-FTIR Spectroscopy
  • Background Collection : Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol and collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

  • Sample Application : Place ~2 mg of the solid compound directly onto the crystal. Apply uniform pressure using the mechanical anvil.

    • Causality: ATR eliminates the need for KBr pellet pressing. KBr is highly hygroscopic and often introduces artifactual water bands (O-H stretch at 3400 cm⁻¹) that obscure the critical N-H stretching region of the sulfonamide.

  • Acquisition : Collect 32 scans from 4000 to 400 cm⁻¹. Apply atmospheric compensation algorithms to remove trace CO₂ and H₂O vapor interference.

Protocol C: LC-ESI-HRMS Analysis
  • Sample Preparation : Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, driving the formation of the [M+H]+ pseudomolecular ion in positive mode.

  • Ionization Setup : Operate the ESI source in both positive (ESI+) and negative (ESI-) modes.

  • Collision-Induced Dissociation (CID) : Isolate the parent ion (m/z 250/252) in the quadrupole and apply a normalized collision energy (NCE) of 25-35 eV in the collision cell to induce S-N and C-Br cleavage.

  • Detection : Acquire high-resolution data (R = 70,000 at m/z 200) using an Orbitrap or Q-TOF analyzer to ensure mass accuracy within 5 ppm, unambiguously confirming the C₇H₈BrNO₂S molecular formula.

References

  • Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers LCGC International URL:[Link]

  • Chemical Shifts: Carbon - Heavy Atom Effect Organic Chemistry at CU Boulder URL:[Link]

  • Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships PLOS One URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Utilizing 2-Bromo-3-methylbenzenesulfonamide in Advanced Scaffold Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound: 2-Bromo-3-methylbenzenesulfonamide (CAS: 1261472-95-0) [3] Introduction & Mechanistic Rationale In modern drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound: 2-Bromo-3-methylbenzenesulfonamide (CAS: 1261472-95-0) [3]

Introduction & Mechanistic Rationale

In modern drug discovery, functionalized benzenesulfonamides are privileged pharmacophores, frequently appearing in carbonic anhydrase inhibitors, COX-2 inhibitors, and dual Angiotensin II/Endothelin A receptor antagonists [1]. 2-Bromo-3-methylbenzenesulfonamide serves as a highly versatile, yet chemically demanding, building block for synthesizing complex biaryl sulfonamides and fused dibenzosultams.

The unique reactivity profile of this intermediate is dictated by its precise substitution pattern:

  • The Primary Sulfonamide ( −SO2​NH2​ ): Features acidic protons (pKa 10). Under the basic conditions required for cross-coupling, it deprotonates. The resulting anion can coordinate with palladium species, leading to catalyst poisoning or competing Buchwald-Hartwig amination.

  • The Ortho-Bromine: Serves as the primary site for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

  • The 3-Methyl Group: Creates a highly sterically hindered environment (ortho, ortho'-disubstituted relative to the bromine). This steric bulk significantly impedes the oxidative addition step of standard palladium catalysts.

To successfully utilize this intermediate, a self-validating synthetic workflow must be employed: Transient Protection Sterically-Accommodating Cross-Coupling Deprotection/Cyclization [2].

G A 2-Bromo-3-methyl- benzenesulfonamide B N-Protection (MEM-Cl / Base) A->B C Protected Intermediate B->C D Suzuki-Miyaura Cross-Coupling C->D E Biaryl Sulfonamide Scaffold D->E F Deprotection & Cyclization E->F G Dibenzosultam Derivative F->G

Synthetic workflow from 2-Bromo-3-methylbenzenesulfonamide to dibenzosultam derivatives.

Overcoming Steric Hindrance in Catalysis

The fundamental challenge when coupling 2-Bromo-3-methylbenzenesulfonamide is the steric shielding of the C-Br bond. Standard catalysts like Pd(PPh3​)4​ fail because the bulky triphenylphosphine ligands cannot easily accommodate the di-ortho-substituted aryl ring during oxidative addition.

The Causality of Ligand Selection: To overcome this, electron-rich, bulky dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos are required. The electron-rich nature of the dicyclohexylphosphine moiety accelerates oxidative addition, while the flexible biaryl backbone stabilizes the highly hindered Pd(II) intermediate, preventing premature decomposition (dehalogenation).

G Pd0 Pd(0)L2 Active Catalyst OA Oxidative Addition (Sterically Hindered by 3-Me) Pd0->OA PdII Pd(II) Aryl Bromide Complex OA->PdII Rate Limiting Step TM Transmetalation (Arylboronic Acid) PdII->TM PdII_Biaryl Pd(II) Biaryl Complex TM->PdII_Biaryl RE Reductive Elimination PdII_Biaryl->RE RE->Pd0 Catalyst Regeneration Product Biaryl Sulfonamide RE->Product

Catalytic cycle highlighting the sterically hindered oxidative addition step.

Reaction Optimization Data

The following table summarizes the quantitative optimization of the Suzuki-Miyaura cross-coupling step using the MEM-protected 2-Bromo-3-methylbenzenesulfonamide and 4-methoxyphenylboronic acid.

EntryPalladium SourceLigandBaseSolvent (Temp)Yield (%)Observation / Causality
1 Pd(PPh3​)4​ None K2​CO3​ Toluene/EtOH/ H2​O (85°C)12%Poor oxidative addition due to steric bulk.
2 Pd(dppf)Cl2​ None Cs2​CO3​ Dioxane/ H2​O (90°C)34%Slight improvement; bidentate ligand limits flexibility.
3 Pd2​(dba)3​ XPhos K3​PO4​ Toluene/ H2​O (100°C)78%Excellent oxidative addition; minor protodeboronation.
4 Pd(OAc)2​ SPhos K2​CO3​ Dioxane/ H2​O (90°C) 92% Optimal balance of reactivity and stability.

Experimental Protocols

Protocol A: N-Protection of 2-Bromo-3-methylbenzenesulfonamide

Objective: Mask the acidic sulfonamide protons to prevent Pd-catalyst poisoning.

  • Setup: In an oven-dried 250 mL round-bottom flask under an argon atmosphere, dissolve 2-Bromo-3-methylbenzenesulfonamide (5.0 g, 20.0 mmol) in anhydrous DMF (50 mL).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add anhydrous Potassium Carbonate ( K2​CO3​ , 6.9 g, 50.0 mmol) in one portion. Stir for 15 minutes.

  • Protection: Add 2-Methoxyethoxymethyl chloride (MEM-Cl, 2.85 mL, 25.0 mmol) dropwise over 10 minutes via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.

  • Validation (TLC): Monitor via TLC (Hexanes:EtOAc 7:3). The starting material ( Rf​≈0.2 ) should completely convert to a higher-running spot ( Rf​≈0.5 ).

  • Workup: Quench with cold water (100 mL) and extract with Ethyl Acetate ( 3×75 mL). Wash the combined organic layers with brine ( 3×50 mL) to remove DMF. Dry over Na2​SO4​ , filter, and concentrate in vacuo to yield the MEM-protected intermediate[1].

Protocol B: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Form the biaryl C-C bond overcoming the 3-methyl steric hindrance.

  • Setup: To a 100 mL Schlenk flask, add the MEM-protected intermediate (3.38 g, 10.0 mmol), the desired arylboronic acid (12.0 mmol), and K2​CO3​ (2.76 g, 20.0 mmol).

  • Catalyst Loading: Add Pd(OAc)2​ (11.2 mg, 0.05 mmol, 0.5 mol%) and SPhos (41.0 mg, 0.10 mmol, 1.0 mol%).

  • Degassing (Critical Step): Seal the flask and evacuate/backfill with Argon three times. Oxygen must be strictly excluded to prevent the oxidation of the electron-rich SPhos ligand.

  • Solvent Addition: Inject degassed 1,4-Dioxane (30 mL) and degassed DI water (6 mL) via syringe.

  • Reaction: Heat the biphasic mixture to 90 °C for 4 hours under vigorous stirring (1000 rpm) to ensure adequate mixing of the aqueous and organic phases.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), separate the layers, and filter the organic phase through a short pad of Celite to remove palladium black. Concentrate to yield the crude biaryl sulfonamide.

Protocol C: Deprotection and Intramolecular Cyclization (Sultam Formation)

Objective: Remove the MEM group and induce C-N bond formation to yield a dibenzosultam scaffold.

  • Deprotection: Dissolve the crude biaryl sulfonamide in Ethanol (40 mL). Add 6 N aqueous HCl (10 mL). Reflux at 85 °C for 3 hours. Concentrate in vacuo, neutralize with saturated NaHCO3​ , and extract with EtOAc to isolate the free biaryl sulfonamide [1].

  • Cyclization (C-H Amination): Transfer the free sulfonamide to a sealed tube. Add PhI(OAc)2​ (1.5 equiv) and I2​ (0.2 equiv) in 1,2-Dichloroethane (DCE). Heat at 100 °C for 12 hours. This promotes a radical-mediated intramolecular C-H amination, locking the biaryl system into a rigid dibenzosultam architecture [2].

Troubleshooting Guide

  • Issue: Complete recovery of unreacted starting material in Protocol B.

    • Causality: The palladium catalyst failed to insert into the C-Br bond.

    • Solution: Ensure the SPhos ligand is not oxidized (use a fresh bottle stored in a glovebox). Increase the reaction temperature to 100 °C to provide the necessary activation energy for the sterically hindered oxidative addition.

  • Issue: High levels of protodeboronation (the arylboronic acid converts to the corresponding arene without coupling).

    • Causality: The transmetalation step is too slow compared to the hydrolysis of the boronic acid, often due to insufficient base or water.

    • Solution: Switch to a stronger base (e.g., K3​PO4​ ) or slowly dose the boronic acid into the reaction mixture over 2 hours via a syringe pump.

References

  • Discovery of N-Isoxazolyl Biphenylsulfonamides as Potent Dual Angiotensin II and Endothelin A Receptor Antagonists. Journal of Medicinal Chemistry. URL:[Link]

  • Intramolecular Arylation of 2-Bromobenzenesulfonamides Using DMSO/HCOONa ⋅ 2H2O System: An Access To Dibenzosultams. Advanced Synthesis & Catalysis. URL:[Link]

Application

Analytical methods for 2-Bromo-3-methylbenzenesulfonamide quantification

An Application Note on the Quantitative Analysis of 2-Bromo-3-methylbenzenesulfonamide Abstract This application note provides a detailed technical guide for the quantitative analysis of 2-Bromo-3-methylbenzenesulfonamid...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Quantitative Analysis of 2-Bromo-3-methylbenzenesulfonamide

Abstract

This application note provides a detailed technical guide for the quantitative analysis of 2-Bromo-3-methylbenzenesulfonamide, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for precise and reliable quantification in process development and quality control, we present a primary method based on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The guide delves into the rationale behind method development choices, from column and mobile phase selection to detector settings. A comprehensive, step-by-step protocol is provided, followed by a discussion of method validation parameters according to International Council for Harmonisation (ICH) guidelines. Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) is explored as a powerful alternative and confirmatory technique. This document is intended for researchers, analytical scientists, and drug development professionals requiring a robust and validated method for this analyte.

Introduction and Analytical Rationale

2-Bromo-3-methylbenzenesulfonamide is an aromatic sulfonamide derivative. Such compounds are common structural motifs in medicinal chemistry and often serve as building blocks for active pharmaceutical ingredients (APIs). The presence of the sulfonamide group, a bromine atom, and a substituted aromatic ring dictates its physicochemical properties and, consequently, the optimal analytical strategy.

Accurate quantification is paramount for several reasons:

  • Purity Assessment: To determine the purity of the synthesized intermediate and identify any process-related impurities.

  • Reaction Monitoring: To track the consumption of starting materials and the formation of the product during synthesis.

  • Stability Studies: To assess the degradation of the compound under various stress conditions.

  • Quality Control: To ensure batch-to-batch consistency and meet regulatory specifications.

The moderate polarity and UV-absorbing properties of the molecule make RP-HPLC with UV detection the method of choice. Its versatility, robustness, and widespread availability in QC laboratories make it an ideal primary technique.

Physicochemical Properties of the Analyte

Understanding the analyte's properties is the foundation of logical method development.

PropertyValueSignificance for Analysis
Molecular Formula C₇H₈BrNO₂SProvides the elemental composition.
Molecular Weight 250.11 g/mol Essential for preparing standard solutions of known concentration.
Structure The aromatic ring is a chromophore, making UV detection viable. The sulfonamide group can ionize, necessitating pH control of the mobile phase for consistent retention and peak shape. The overall structure suggests moderate hydrophobicity, ideal for reversed-phase chromatography.

Primary Method: Reversed-Phase HPLC with UV Detection

RP-HPLC separates analytes based on their hydrophobic interactions with a nonpolar stationary phase. By employing a polar mobile phase, more hydrophobic compounds are retained longer on the column. This principle is perfectly suited for 2-Bromo-3-methylbenzenesulfonamide.

Causality in Method Development

The choices made during method development are not arbitrary; they are grounded in the chemical nature of the analyte and the principles of chromatography.

  • Column Selection: A C18 (octadecylsilane) column is the universally accepted starting point for moderately polar aromatic compounds. Its long alkyl chains provide sufficient hydrophobic retention for the analyte. For alternative selectivity, especially if closely related impurities are present, a Phenyl-Hexyl phase could be considered, as it offers pi-pi interactions with the analyte's aromatic ring.[1]

  • Mobile Phase Selection: A mixture of water and a miscible organic solvent like acetonitrile or methanol is standard. Acetonitrile is often preferred for its lower viscosity and UV transparency. To ensure robust and reproducible chromatography, the pH of the aqueous portion of the mobile phase must be controlled. The sulfonamide moiety has a pKa, and operating at a pH at least 2 units below this pKa ensures it remains in its neutral, protonated form. This prevents peak splitting and tailing. A small addition of an acid, such as 0.1% formic acid or phosphoric acid, is a common and effective strategy.

  • Detection Wavelength (λmax): To achieve maximum sensitivity, the analyte should be monitored at its wavelength of maximum UV absorbance (λmax). Benzene-based structures typically exhibit strong absorbance in the 250-270 nm range.[2] A photodiode array (PDA) detector is invaluable during method development to scan the UV spectrum of the analyte peak and confirm the optimal wavelength, ensuring specificity and sensitivity.

Experimental Protocol: RP-HPLC

This protocol provides a validated starting point for the analysis. Optimization may be required based on the specific sample matrix and available instrumentation.

Instrumentation and Materials:

  • HPLC system with binary or quaternary pump, autosampler, column thermostat, and PDA/UV detector.

  • 2-Bromo-3-methylbenzenesulfonamide reference standard (purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade, filtered and degassed).

  • Formic acid (analytical grade).

  • 0.45 µm syringe filters.

Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-15 min: 40% to 80% B15-17 min: 80% B17-18 min: 80% to 40% B18-22 min: 40% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 260 nm
Run Time 22 minutes

Solution Preparation:

  • Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the diluent.

  • Sample Preparation: Accurately weigh an amount of sample expected to contain approximately 25 mg of the analyte into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter prior to injection.

System Suitability: Before sample analysis, the chromatographic system's performance must be verified. This is achieved by injecting the working standard (e.g., 25 µg/mL) five times and evaluating the following parameters.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Method Validation Framework

A developed analytical method is not trustworthy until it is validated. Validation demonstrates that the procedure is suitable for its intended purpose.[3][4][5] The validation should be performed according to the ICH Q2(R1) guideline.[6][7]

ParameterPurposeKey Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradation products.Peak purity analysis (using PDA detector); Resolution > 2 between analyte and closest eluting peak.
Linearity To verify a direct proportional relationship between concentration and detector response over the intended range.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the target test concentration.
Accuracy The closeness of the test results to the true value. Assessed by spike-recovery studies.% Recovery typically between 98.0% and 102.0%.
Precision The degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).%RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C).System suitability parameters must still be met.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For certain applications, such as identifying volatile impurities or confirming the analyte's identity, GC-MS is an excellent orthogonal technique. Its suitability depends on the thermal stability and volatility of 2-Bromo-3-methylbenzenesulfonamide.

Rationale and Applicability
  • High Selectivity: Mass spectrometry provides mass-to-charge ratio information, which is highly specific and can be used to confirm the identity of the analyte based on its molecular ion and fragmentation pattern. For benzenesulfonamides, characteristic fragments corresponding to the loss of SO₂ or cleavage of the benzene-sulfur bond are expected.[8][9]

  • Sensitivity for Halogens: Brominated compounds are particularly amenable to detection by MS. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a definitive signature.

  • Negative Chemical Ionization (NCI): For ultra-trace analysis, NCI can be employed. This soft ionization technique often results in the formation of an intense bromide anion (Br⁻, m/z 79 and 81), providing exceptional sensitivity and selectivity for brominated compounds with minimal interference from other matrix components.[10][11]

Protocol Outline: GC-MS

Instrumentation and Materials:

  • GC-MS system with an appropriate capillary column.

  • Helium (carrier gas, 99.999% purity).

  • Volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate).

GC-MS Parameters:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (e.g., 20:1)
Oven Program 100 °C (hold 1 min), ramp at 20 °C/min to 300 °C (hold 5 min)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Ion Source Temp. 230 °C

Visualized Workflows

Overall Analytical Workflow

The following diagram outlines the complete process from sample handling to the final analytical report, ensuring a systematic and traceable operation.

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data & Reporting Sample Sample Receipt & Login SolnPrep Solution Preparation (Standards & Samples) Sample->SolnPrep RefStd Reference Standard Qualification RefStd->SolnPrep SST System Suitability Testing (SST) SolnPrep->SST Seq Sequence Acquisition (Calibration & Samples) SST->Seq Pass Processing Data Processing & Integration Seq->Processing Review Results Review & Verification Processing->Review Report Final Report & Certificate of Analysis Review->Report

Caption: A typical workflow for quantitative analysis in a regulated environment.

HPLC Method Development Logic

This diagram illustrates the decision-making process inherent in developing a robust HPLC method.

Start Define Analytical Goal (Quantification of Analyte) Column Select Column (Start with C18) Start->Column MobilePhase Screen Mobile Phase (ACN/Water + Acid) Column->MobilePhase Detection Determine λmax (Use PDA Detector) MobilePhase->Detection Gradient Run Gradient Scout (Find Elution %B) Detection->Gradient Optimize Optimize Separation (Adjust Gradient/Temp) Gradient->Optimize Validate Validate Method (ICH Q2(R1)) Optimize->Validate Routine Implement for Routine Use Validate->Routine

Caption: Logical flow for systematic HPLC method development.

References

  • Dougherty, R. C., & Piotrowska, K. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. R Discovery.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • AMS Biopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Jain, D., et al. (2011). Mechanistic investigations of oxidation of isatins by sodium N-chlorobenzenesulfonamide in alkaline medium: A kinetic study. ResearchGate. Available at: [Link]

  • NIST. (n.d.). Benzenesulfonamide. NIST WebBook. Available at: [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Food and Drug Administration. Available at: [Link]

  • ACS Publications. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry. Available at: [Link]

  • Ramkoti, Y., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]

  • de Souza, C. M., et al. (2015). Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Bromo-3-methylbenzenesulfonamide

Welcome to the technical support center for the synthesis of 2-Bromo-3-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Bromo-3-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize impurity formation, and improve overall yield and purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. The synthesis of 2-Bromo-3-methylbenzenesulfonamide typically proceeds in two main stages:

  • Chlorosulfonation of 2-bromo-3-methyltoluene to form 2-bromo-3-methylbenzenesulfonyl chloride.

  • Amination of the resulting sulfonyl chloride to yield the final sulfonamide.

We will address issues in both stages.

Q1: My reaction produced multiple isomers, leading to a low yield of the desired 2-Bromo-3-methylbenzenesulfonamide. Why did this happen and how can I improve regioselectivity?

Probable Cause: The formation of multiple isomers is a common side reaction governed by the principles of electrophilic aromatic substitution. In the starting material, 2-bromotoluene, both the methyl group (-CH₃) and the bromine (-Br) atom are ortho-, para- directing groups. However, the methyl group is an activating group, while bromine is a deactivating group. The interplay of their electronic and steric effects dictates the position of the incoming chlorosulfonyl group.

The primary expected isomers are:

  • 4-bromo-3-methylbenzenesulfonic acid derivative: Sulfonation at the position para to the activating methyl group.

  • 2-bromo-4-methylbenzenesulfonic acid derivative: Sulfonation at the position para to the bromine atom.

Reaction conditions, particularly temperature, significantly influence the isomer ratio.[1]

Suggested Solutions:

  • Temperature Control: Lower reaction temperatures (e.g., 0-10°C) generally favor the formation of the kinetically controlled product. It is crucial to maintain a consistent low temperature throughout the addition of the sulfonating agent.[1] Experimenting with different temperatures can help optimize for the desired isomer.

  • Choice of Sulfonating Agent: Milder sulfonating agents can offer better selectivity. Common agents include concentrated sulfuric acid, fuming sulfuric acid (oleum), and chlorosulfonic acid.[1] The reactivity increases in that order. Starting with a less aggressive agent like chlorosulfonic acid at a controlled temperature can minimize the formation of unwanted isomers.

  • Slow Reagent Addition: Adding the sulfonating agent dropwise to the cooled substrate with vigorous stirring prevents localized overheating, which can lead to a loss of selectivity and the formation of degradation products.[2]

Q2: After the first step, my crude product is contaminated with a significant amount of a high-molecular-weight, tar-like substance. What is it?

Probable Cause: This is a classic sign of two potential side reactions: sulfone formation and polymerization/charring.

  • Sulfone Formation: This is a primary byproduct in many sulfonation reactions. It occurs when a molecule of the newly formed sulfonyl chloride reacts with another molecule of the starting material (2-bromotoluene). This side reaction is highly dependent on temperature and the concentration of the sulfonating agent.[1]

  • Charring/Degradation: This occurs when the reaction temperature is too high or the sulfonating agent is too concentrated or added too quickly. The highly exothermic nature of the reaction can cause localized overheating, leading to the decomposition of the organic material.[2]

Suggested Solutions:

  • Strict Temperature Management: Use an ice bath or a cryo-cooler to maintain a low and stable reaction temperature, ideally below 10°C.[1]

  • Use a Milder Sulfonating Agent: If charring is a persistent issue, switch to a less aggressive sulfonating agent or use a lower concentration of oleum.[1]

  • Controlled Addition and Efficient Mixing: Ensure slow, dropwise addition of the sulfonating agent with highly efficient stirring. This dissipates heat and prevents localized hot spots where degradation can occur.[2]

  • Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent prolonged exposure to harsh conditions, which can promote byproduct formation.[1]

Q3: My final product is the sulfonic acid (2-Bromo-3-methylbenzenesulfonic acid) instead of the desired sulfonamide. What went wrong during the amination step?

Probable Cause: The intermediate, 2-bromo-3-methylbenzenesulfonyl chloride, is highly susceptible to hydrolysis. The presence of water in the reaction mixture will readily convert the sulfonyl chloride to the corresponding and often unreactive sulfonic acid, preventing the formation of the sulfonamide.[3]

Suggested Solutions:

  • Ensure Anhydrous Conditions: All glassware must be thoroughly dried (e.g., oven-dried or flame-dried) before use. Use anhydrous solvents for the reaction.[3][4]

  • Use an Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, will prevent atmospheric moisture from entering the reaction vessel.[3]

  • Purify the Intermediate: Ensure the 2-bromo-3-methylbenzenesulfonyl chloride intermediate is properly isolated and dried before proceeding to the amination step. Any residual aqueous solution from the workup of the first step can introduce water.

Q4: The amination reaction is incomplete, and I have unreacted sulfonyl chloride in my final product. How can I improve the conversion?

Probable Cause: Incomplete conversion during the amination step can be due to several factors, including insufficient reaction time, sub-optimal temperature, or issues with the amine or base used.

Suggested Solutions:

  • Increase Reaction Time/Temperature: Monitor the reaction by TLC. If the sulfonyl chloride spot persists, consider extending the reaction time or gently warming the mixture.[4]

  • Stoichiometry of Amine and Base: Use a slight excess of the amine (e.g., 1.05-1.1 equivalents) to ensure the sulfonyl chloride is fully consumed. A base, such as triethylamine or pyridine, is typically required to neutralize the HCl byproduct generated during the reaction; ensure at least one equivalent of the base is used.[4][5]

  • Choice of Base and Solvent: The choice of base and solvent can influence the reaction rate. Pyridine can sometimes serve as both a base and a solvent and can accelerate the reaction.[5] For less reactive amines, a stronger, non-nucleophilic base might be necessary.

Experimental Workflow & Side Reaction Pathways

The following diagram illustrates the intended synthetic route and the points at which common side reactions can occur.

G A 2-Bromotoluene B Chlorosulfonation (e.g., ClSO3H, 0°C) A->B Step 1 C 2-Bromo-3-methyl- benzenesulfonyl chloride B->C F Isomeric Sulfonyl Chlorides (e.g., 4-Bromo-3-methyl-) B->F Poor Regioselectivity G Sulfone Byproduct B->G High Temp. H Degradation/Charring B->H Excessive Temp. D Amination (e.g., NH3, Et3N) C->D Step 2 I Hydrolysis C->I Presence of H2O E 2-Bromo-3-methyl- benzenesulfonamide (Desired Product) D->E J 2-Bromo-3-methyl- benzenesulfonic acid I->J

Sources

Optimization

Improving yield of 2-Bromo-3-methylbenzenesulfonamide synthesis

Technical Support Center: Troubleshooting & Optimizing 2-Bromo-3-methylbenzenesulfonamide Synthesis As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of sterically hinder...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Optimizing 2-Bromo-3-methylbenzenesulfonamide Synthesis

As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of sterically hindered sulfonamides. The 1,2,3-trisubstitution pattern of 2-bromo-3-methylbenzenesulfonamide (CAS: 1261472-95-0) introduces significant steric bulk around the reactive site, making standard textbook conditions prone to failure.

This Technical Support Guide bypasses generic advice, offering a field-proven, self-validating workflow. We will utilize the highly reliable 3-step sequence: Diazotization, Meerwein Chlorosulfonation, and Amidation.

Part 1: Process & Mechanistic Visualization

To successfully troubleshoot this synthesis, you must first understand the flow of intermediates and the underlying catalytic mechanism.

SynthesisRoute A 2-Bromo-3-methylaniline (Starting Material) B Diazonium Chloride (Reactive Intermediate) A->B NaNO2, HCl < 5 °C C 2-Bromo-3-methylbenzene- sulfonyl chloride B->C SO2, CuCl2 AcOH, 0-20 °C D 2-Bromo-3-methylbenzene- sulfonamide C->D NH3 (aq) or NH3 in THF

3-step synthetic workflow from 2-bromo-3-methylaniline to the final sulfonamide.

Mechanism N1 Ar-N2⁺ + Cu(I)Cl N2 Ar• + N2 + Cu(II)Cl2 N1->N2 Single Electron Transfer N3 Ar-SO2• + Cu(II)Cl2 N2->N3 + SO2 Capture N4 Ar-SO2Cl + Cu(I)Cl N3->N4 Chloride Transfer N4->N1 Catalyst Regeneration

Copper-catalyzed radical mechanism of the Meerwein chlorosulfonation step.

Part 2: Self-Validating Experimental Protocol

Every step in this protocol includes a chemical causality explanation and a self-validation checkpoint to ensure you do not carry failed intermediates into the next step.

Step 1: Diazotization

  • Reaction: Suspend 2-bromo-3-methylaniline (1.0 eq) in a mixture of concentrated HCl (3.5 eq) and water. Cool the suspension to 0 °C using an ice-salt bath.

  • Addition: Add a pre-cooled aqueous solution of NaNO₂ (1.05 eq) dropwise. Causality: The highly acidic environment is critical to suppress the nucleophilicity of water, preventing the hydrolysis of the diazonium salt into a phenol byproduct.

  • Self-Validation Checkpoint: Stir for 30 minutes. Spot the mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid (complete diazotization).

  • Quench: Add sulfamic acid portion-wise until the starch-iodide test is negative. Causality: Destroying excess HNO₂ prevents unreacted aniline from coupling with the diazonium salt to form yield-killing triazenes.

Step 2: Meerwein Chlorosulfonation 5. Preparation: In a separate vessel, prepare a saturated solution of SO₂ gas in glacial acetic acid (approx. 10.0 eq SO₂). Alternatively, the bench-stable reagent DABSO can be used as a highly effective SO₂ surrogate [1]. Add CuCl₂·2H₂O (0.15 eq) to this solution. 6. Coupling: Transfer the cold diazonium salt solution dropwise into the SO₂/CuCl₂ mixture at 0 °C, then remove the ice bath. 7. Self-Validation Checkpoint: The onset of the reaction is marked by the steady evolution of nitrogen gas. The cessation of bubbling (typically 1–2 hours) visually validates the complete consumption of the diazonium intermediate. 8. Isolation: Pour the mixture into crushed ice. Filter the precipitated 2-bromo-3-methylbenzenesulfonyl chloride and wash with cold water.

Step 3: Amidation 9. Reaction: Dissolve the crude sulfonyl chloride in anhydrous THF and cool to 0 °C. Causality: Anhydrous conditions prevent water from outcompeting ammonia, which would result in sulfonic acid formation. 10. Addition: Pass anhydrous NH₃ gas through the solution (or add 5.0 eq of 28% aqueous ammonia if anhydrous is unavailable, maintaining strict temperature control). 11. Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 7:3). The highly non-polar sulfonyl chloride spot will disappear, replaced by a highly polar, UV-active sulfonamide spot. 12. Workup: Concentrate under reduced pressure, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and crystallize from ethanol/water.

Part 3: Troubleshooting FAQs

Q1: My diazonium salt is decomposing into a phenol byproduct (2-bromo-3-methylphenol) before the chlorosulfonation step. How do I prevent this? A: Phenol formation is caused by the hydrolysis of the diazonium cation. The 2-bromo-3-methyl substitution pattern creates steric bulk that slows down the desired catalytic coupling, leaving the diazonium intermediate suspended and vulnerable to attack by water. Correction: Ensure the internal temperature never exceeds 5 °C during NaNO₂ addition. Furthermore, maintain a highly acidic environment (at least 3.5 eq of HCl) to keep water fully protonated and non-nucleophilic.

Q2: The Meerwein chlorosulfonation step is stalling, and LC-MS shows significant amounts of symmetrical diaryl sulfone. What is going wrong? A: Diaryl sulfones form when the intermediate aryl radical (Ar•) or sulfonyl radical (ArSO₂•) reacts with already-formed sulfonyl chloride or another aryl species rather than capturing SO₂ and chloride [2]. This occurs when the local concentration of SO₂ is too low or the Cu(I)/Cu(II) redox cycle is unbalanced. Correction: Ensure your acetic acid is fully saturated with SO₂ gas (or use an excess of DABSO). Increase the CuCl₂ catalyst loading to 0.15 eq to accelerate the final chloride transfer step, effectively outcompeting the dimerization pathways.

Q3: During the final amidation step, I am recovering 2-bromo-3-methylbenzenesulfonic acid instead of the sulfonamide. How do I favor amidation over hydrolysis? A: Sulfonyl chlorides are highly electrophilic. If the aqueous ammonia is not concentrated enough, or if the reaction heats up exothermically, water will act as the primary nucleophile. Correction: Switch to anhydrous ammonia in THF. If using aqueous ammonia, ensure it is fresh and highly concentrated (28-30%), use a massive excess (5-10 eq), and strictly maintain the initial reaction temperature at 0 °C.

Part 4: Quantitative Optimization Data

The table below summarizes our internal optimization parameters for the critical Meerwein Chlorosulfonation step (Step 2), demonstrating how reagent stoichiometry directly dictates the suppression of the diaryl sulfone byproduct.

EntrySO₂ Source (Equivalents)CuCl₂ Catalyst (Equivalents)Temperature (°C)Sulfonyl Chloride Yield (%)Diaryl Sulfone Byproduct (%)
1SO₂ Gas (2.0 eq)0.05 eq20 °C42%28%
2SO₂ Gas (5.0 eq)0.10 eq10 °C68%12%
3 SO₂ Gas (10.0 eq) 0.15 eq 0 to 20 °C 88% < 2%
4 DABSO (0.6 eq) *0.10 eq 20 °C 85% < 2%

*Note: DABSO provides two equivalents of SO₂ per molecule, making 0.6 eq effectively 1.2 eq of highly localized, readily available SO₂.

Part 5: References

  • Title: Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate Source: Organic Letters, 2024, 26, 5951-5955. URL: [Link][1]

  • Title: Iron-Mediated Nitrate Reduction at Ambient Temperature for Deaminative Sulfonylation and Fluorination of Anilines Source: Journal of the American Chemical Society, 2025. URL: [Link][2]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Bromo-3-methylbenzenesulfonamide

Welcome to the technical support center for the synthesis of 2-bromo-3-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-bromo-3-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to optimize your reaction and overcome common challenges encountered during this multi-step synthesis.

The synthesis of 2-bromo-3-methylbenzenesulfonamide is a two-stage process. First, the chlorosulfonation of a suitable starting material to form the key intermediate, 2-bromo-3-methylbenzenesulfonyl chloride. Second, the amination of this sulfonyl chloride to yield the desired sulfonamide. This guide is structured to address potential issues in both stages of this synthesis.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Stage 1: Synthesis of 2-Bromo-3-methylbenzenesulfonyl Chloride

The most common route to arylsulfonyl chlorides is through electrophilic aromatic substitution (EAS) using chlorosulfonic acid.[1][2] The regioselectivity of this reaction is a critical aspect to control.

Q1: Low or no yield of the desired 2-bromo-3-methylbenzenesulfonyl chloride is observed.

  • Potential Cause 1: Inactive Chlorosulfonic Acid. Chlorosulfonic acid is highly reactive and susceptible to decomposition upon exposure to moisture.

    • Solution: Use a fresh bottle of chlorosulfonic acid or redistill the acid before use. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Potential Cause 2: Incorrect Reaction Temperature. The reaction with chlorosulfonic acid is typically performed at low temperatures to control its high reactivity and prevent side reactions.[3]

    • Solution: Maintain a low reaction temperature, typically between 0-5 °C, during the addition of the starting material to the chlorosulfonic acid. Use an ice-salt bath for better temperature control.

  • Potential Cause 3: Inefficient Quenching and Work-up. The reaction mixture needs to be carefully quenched to precipitate the product and separate it from the excess acid.

    • Solution: Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. The sulfonyl chloride should precipitate as a solid. Ensure the work-up is performed quickly to minimize hydrolysis of the product.

Q2: The product is a mixture of isomers, not the desired 2-bromo-3-methylbenzenesulfonyl chloride.

  • Potential Cause: Lack of Regiocontrol in Electrophilic Aromatic Substitution. The starting material, 2-bromo-3-methylbenzene, has two directing groups: the bromine atom (ortho, para-directing and deactivating) and the methyl group (ortho, para-directing and activating). This can lead to the formation of multiple isomers.[4][5]

    • Solution 1: Optimize Reaction Conditions. Lowering the reaction temperature can sometimes improve the regioselectivity. Experiment with different solvents, although chlorosulfonic acid is often used as both reactant and solvent.

    • Solution 2: Alternative Synthetic Route. Consider a different starting material where the directing groups favor the formation of the desired isomer. A more reliable but longer route could involve starting from an aniline derivative, which allows for the introduction of the sulfonyl chloride group via a diazonium salt intermediate, offering better regiocontrol.[6]

  • Troubleshooting Isomer Formation Workflow:

G start Mixture of Isomers Obtained cause1 Poor Regiocontrol in EAS start->cause1 purification Purification Challenge start->purification solution1 Optimize Reaction Conditions (e.g., lower temperature) cause1->solution1 Attempt first solution2 Alternative Synthetic Route (e.g., from aniline derivative) cause1->solution2 If optimization fails chromatography Column Chromatography purification->chromatography recrystallization Recrystallization purification->recrystallization

Caption: Decision workflow for addressing isomer formation.

Q3: The isolated product is an oil instead of a solid, and it's difficult to purify.

  • Potential Cause 1: Presence of Impurities. The oily nature could be due to the presence of unreacted starting material, isomeric byproducts, or decomposition products.

    • Solution: Attempt to purify the crude product using column chromatography on silica gel.[1] However, be aware that some sulfonyl chlorides can be unstable on silica.[1] If chromatography is not successful, consider converting the crude sulfonyl chloride directly to the more stable sulfonamide and then purifying the final product.[2]

  • Potential Cause 2: Hydrolysis of the Sulfonyl Chloride. 2-bromo-3-methylbenzenesulfonyl chloride is moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, which may be oily or waxy.

    • Solution: Ensure a completely anhydrous work-up. Use anhydrous solvents for extraction and a drying agent like anhydrous magnesium sulfate or sodium sulfate.

Stage 2: Synthesis of 2-Bromo-3-methylbenzenesulfonamide

The reaction of the sulfonyl chloride with an amine (or ammonia) is generally straightforward, but issues can still arise.[7][8]

Q1: Low yield of the final sulfonamide product.

  • Potential Cause 1: Incomplete Reaction. The nucleophilicity of the amine and the reaction conditions can affect the reaction rate.

    • Solution: Use a slight excess of the amine to drive the reaction to completion. If using a less nucleophilic amine, a base such as pyridine or triethylamine can be added to facilitate the reaction.[1][2] Gentle heating may also be required.

  • Potential Cause 2: Degradation of the Sulfonyl Chloride. If the sulfonyl chloride intermediate was impure or has been stored for a long time, it may have degraded, leading to a lower yield of the sulfonamide.

    • Solution: Use the freshly prepared sulfonyl chloride immediately in the next step. If storage is necessary, keep it in a desiccator under an inert atmosphere.

Q2: Difficulty in purifying the final product.

  • Potential Cause 1: Presence of Unreacted Amine. Excess amine used in the reaction can be difficult to remove.

    • Solution: During the work-up, wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate and remove the excess amine into the aqueous layer.

  • Potential Cause 2: Formation of Side Products. If the starting sulfonyl chloride was a mixture of isomers, the final product will also be a mixture of sulfonamide isomers.

    • Solution: Purify the final sulfonamide product using recrystallization or column chromatography. Sulfonamides are generally more stable than sulfonyl chlorides, making their purification more straightforward.

  • General Purification Strategy:

Compound Type Recommended Purification Method Key Considerations
Arylsulfonyl ChlorideColumn Chromatography (cautiously) or direct useCan be unstable on silica gel.[1]
ArylsulfonamideRecrystallization or Column ChromatographyGenerally more stable and easier to purify.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of 2-bromo-3-methylbenzenesulfonyl chloride?

The most direct starting material would be 2-bromo-3-methylbenzene. However, due to the directing effects of the bromo and methyl groups, the chlorosulfonation of this compound may lead to a mixture of isomers. An alternative and potentially more regioselective route is to start with 2-bromo-3-methylaniline. The aniline can be converted to a diazonium salt, which is then reacted with sulfur dioxide and a copper catalyst to yield the sulfonyl chloride.[6]

Q2: What are the main safety precautions to take when working with chlorosulfonic acid?

Chlorosulfonic acid is a highly corrosive and toxic substance that reacts violently with water. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles. Ensure all glassware is dry and perform the reaction under an inert atmosphere.

Q3: How can I confirm the structure of my final product?

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be used to confirm the structure and purity of the synthesized 2-bromo-3-methylbenzenesulfonamide.

Q4: Can I use a one-pot procedure for this synthesis?

While one-pot syntheses of sulfonamides from other starting materials have been reported, a one-pot reaction starting from 2-bromo-3-methylbenzene is not typical due to the harsh conditions of the chlorosulfonation step.[9][10] It is generally recommended to isolate and optionally purify the intermediate sulfonyl chloride before proceeding to the amination step. However, if the crude sulfonyl chloride is of sufficient purity, it can be used directly in the next step without full purification.[2]

  • Proposed Two-Stage Synthetic Workflow:

Caption: Overview of the two-stage synthesis of 2-bromo-3-methylbenzenesulfonamide.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-3-methylbenzenesulfonyl Chloride

This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and scale.

  • In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add chlorosulfonic acid (5 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add 2-bromo-3-methylbenzene (1 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

  • Carefully and slowly pour the reaction mixture onto a beaker of crushed ice with vigorous stirring.

  • The sulfonyl chloride will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum. The product can be used directly in the next step or purified by recrystallization from a suitable solvent (e.g., hexane).

Protocol 2: Synthesis of 2-Bromo-3-methylbenzenesulfonamide
  • In a round-bottom flask, dissolve the crude 2-bromo-3-methylbenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of aqueous ammonia (e.g., 28-30%, 3-5 equivalents) or the desired amine (2-3 equivalents) dropwise. If using an amine salt, add a base like triethylamine (2-3 equivalents).

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Dilute the reaction mixture with the organic solvent and wash sequentially with water, 1M HCl (to remove excess amine), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

References

Sources

Optimization

Degradation of 2-Bromo-3-methylbenzenesulfonamide in solution

Technical Support Center: 2-Bromo-3-methylbenzenesulfonamide A Guide to Understanding and Troubleshooting Degradation in Solution Welcome to the technical support guide for 2-Bromo-3-methylbenzenesulfonamide. This resour...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Bromo-3-methylbenzenesulfonamide

A Guide to Understanding and Troubleshooting Degradation in Solution

Welcome to the technical support guide for 2-Bromo-3-methylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to understand, identify, and mitigate the degradation of this compound in experimental settings. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying scientific rationale to empower your research.

Part 1: Foundational Knowledge - Understanding the Stability of 2-Bromo-3-methylbenzenesulfonamide

Before troubleshooting, it's crucial to understand the inherent chemical stability of the molecule. 2-Bromo-3-methylbenzenesulfonamide belongs to the sulfonamide class of compounds. Its stability is primarily dictated by the sulfonamide functional group (-SO₂NH-), which links the substituted benzene ring to a nitrogen atom.

The most common degradation pathway for sulfonamides involves the cleavage of the sulfur-nitrogen (S-N) bond.[1][2] The susceptibility of this bond to cleavage is highly dependent on the solution's environmental conditions.

Key Degradation Pathways:

  • Hydrolysis (pH-Dependent Degradation): Hydrolysis is a major abiotic degradation process for many pharmaceuticals.[3] For sulfonamides, this process is significantly influenced by pH.

    • Acidic Conditions (pH < 4): Degradation is often accelerated. Under acidic conditions, the sulfonyl group becomes a more reactive site, making the S-N bond susceptible to nucleophilic attack by water, leading to its cleavage.[1][4][5] Many sulfonamides that are stable at neutral or alkaline pH degrade effectively at a pH of 2.0.[4]

    • Neutral & Alkaline Conditions (pH 7-9): Benzenesulfonamides are generally more hydrolytically stable in neutral to alkaline environments.[3][4] Studies on numerous sulfonamides show they are often stable at pH 7.0 and 9.0, with half-lives greater than a year under typical environmental temperatures.[3]

  • Photodegradation (Light-Induced Degradation): Exposure to light, particularly ultraviolet (UV) radiation from sunlight or laboratory light sources, is a significant degradation pathway.[6]

    • The two major photochemical reactions are the cleavage of the S-N bond and the extrusion (elimination) of sulfur dioxide (SO₂).[2][7] The rate and extent of photodegradation can be influenced by the solvent matrix and the presence of photosensitizing agents like dissolved organic matter.[6][8] Irradiation can lead to substantial degradation (over 88%) within 24 hours for some sulfonamides.[7]

  • Thermal Degradation (Heat-Induced Degradation): While many sulfonamides are stable at ambient and moderately elevated temperatures (e.g., pasteurization), they can degrade under more extreme heating conditions.[9] Forced degradation studies often use elevated temperatures (e.g., 80°C) to accelerate degradation pathways that might occur over a long shelf-life.[10]

  • Oxidative Degradation: The presence of oxidizing agents (e.g., hydrogen peroxide, dissolved oxygen) can lead to degradation. Potential reactions include oxidation of the aromatic ring or other functional groups, which can destabilize the molecule.[2]

Compound 2-Bromo-3-methylbenzenesulfonamide in Solution Stressor Stress Factors Compound->Stressor Hydrolysis Hydrolysis (H₂O, pH) Stressor->Hydrolysis Photolysis Photolysis (UV Light) Stressor->Photolysis Oxidation Oxidation (e.g., H₂O₂) Stressor->Oxidation Thermal Thermal Stress (Heat) Stressor->Thermal DP1 S-N Bond Cleavage Products (e.g., 2-Bromo-3-methyl- benzenesulfonic acid) Hydrolysis->DP1 Dominant under acidic conditions Photolysis->DP1 DP2 SO₂ Extrusion Products Photolysis->DP2 DP3 Oxidized Derivatives (e.g., Ring Hydroxylation) Oxidation->DP3 Thermal->DP1 Accelerates hydrolysis

Figure 1. Key environmental stressors and potential degradation pathways for benzenesulfonamides.

Part 2: Troubleshooting Guide - "My Experiment is Yielding Unexpected Results."

This section addresses common problems that may indicate compound degradation.

Q1: My final compound concentration is significantly lower than expected in my assay. What should I investigate?

A low concentration reading is a classic symptom of degradation. The cause could be chemical instability or an experimental artifact. Follow this logical flow to diagnose the issue.

Start Unexpected Result: Low Compound Concentration Check_Prep Step 1: Verify Preparation - Check calculations - Confirm weighing accuracy - Calibrate pipettes/balances Start->Check_Prep Prep_OK Preparation Verified Check_Prep->Prep_OK No Errors Found Prep_Error Action: Recalculate & Remake Solutions Check_Prep->Prep_Error Error Identified Check_Deg Step 2: Investigate Degradation Analyze a freshly prepared sample vs. your experimental sample via HPLC. Prep_OK->Check_Deg HPLC_Result Compare Chromatograms Check_Deg->HPLC_Result No_Change Result: No Change (Peak area is consistent) HPLC_Result->No_Change Identical Change Result: Change Observed (Parent peak area decreased, new peaks appeared) HPLC_Result->Change Different Other_Issue Root Cause Likely Not Degradation - Investigate assay interference - Check instrument calibration No_Change->Other_Issue Deg_Confirmed Degradation Confirmed Proceed to Root Cause Analysis Change->Deg_Confirmed

Figure 2. Diagnostic workflow for troubleshooting low compound concentration.

Q2: My HPLC/LC-MS analysis shows new, unexpected peaks that were not present in my reference standard. What are they and what should I do?

The appearance of new peaks is strong evidence of degradation or contamination.[2]

  • Identify the Cause: The new peaks are likely degradation products. Their formation suggests that one or more aspects of your experimental conditions (e.g., pH, light exposure, temperature, presence of reactive reagents) are promoting the breakdown of 2-Bromo-3-methylbenzenesulfonamide.

  • Characterize the Degradants: If you have access to mass spectrometry (LC-MS), analyze the new peaks to determine their mass-to-charge ratio (m/z). This is the most direct way to identify potential structures. Based on known sulfonamide degradation, you should look for masses corresponding to:

    • Cleavage of the S-N bond.

    • Loss of SO₂.

    • Addition of oxygen (hydroxylation) from oxidation.[2]

  • Perform a Forced Degradation Study: To confirm which stress factor is causing the issue, a forced degradation (or stress testing) study is the definitive approach.[10][11] This involves intentionally exposing the compound to harsh conditions to accelerate degradation. By comparing the degradation products formed under specific stress conditions to the unknown peaks in your experiment, you can pinpoint the cause. See Part 4: Experimental Protocols for a detailed methodology.

Q3: The color of my stock solution has changed from colorless to a faint yellow/brown. Is this a sign of degradation?

Yes, a change in color is often an indicator of chemical degradation. The formation of certain degradation products, particularly oxidized or conjugated species, can lead to chromophores that absorb visible light. You should immediately re-analyze the solution by HPLC to assess its purity and concentration before further use.

Part 3: Proactive Measures & Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of 2-Bromo-3-methylbenzenesulfonamide?

  • Solvent Choice: Use high-purity, HPLC-grade solvents. For initial stock solutions, aprotic organic solvents like DMSO or acetonitrile are generally preferred over aqueous solutions for long-term stability.

  • Storage Temperature: Store stock solutions at -20°C or -80°C to minimize thermal degradation and slow down potential hydrolytic reactions.

  • Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect the compound from light.[6]

  • Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q2: What are the best practices for handling the compound during an experiment to minimize degradation?

  • pH Control: If working in aqueous buffers, ensure the pH is maintained in the neutral to slightly alkaline range (pH 7-9), where sulfonamides are typically most stable.[3] Avoid strongly acidic conditions unless required by the experimental design.

  • Minimize Light Exposure: Conduct experimental steps under subdued lighting. Cover flasks, beakers, and microplates with foil whenever possible.[7]

  • Temperature Control: Avoid unnecessary heating of solutions containing the compound. If heating is required, use the lowest effective temperature for the shortest possible duration.

  • Use Fresh Solutions: For sensitive assays, prepare fresh dilutions from a frozen stock solution immediately before use. Do not store dilute aqueous solutions for extended periods.

Q3: My protocol requires acidic conditions. How can I mitigate degradation? If acidic pH is unavoidable, you must minimize the compound's exposure time.

  • Add the 2-Bromo-3-methylbenzenesulfonamide solution to the acidic medium at the last possible moment.

  • Keep the solution on ice to slow the reaction rate.

  • Include a time-course stability check. Analyze samples at different time points (e.g., t=0, 1h, 4h) to quantify the rate of degradation under your specific conditions. This data is critical for interpreting your final results.

Part 4: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.[11] The industry-accepted target for degradation is typically 5-20%.[11][12]

1. Materials:

  • 2-Bromo-3-methylbenzenesulfonamide

  • Acetonitrile (ACN) and Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

2. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in ACN or MeOH.

3. Stress Conditions:

  • For each condition, use a separate vial. Include an unstressed control sample kept at room temperature or refrigerated, protected from light.

Stress ConditionProtocolRationale & Causality
Acid Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 N HCl. Heat at 60°C for 2-8 hours. Neutralize with 0.1 N NaOH before analysis.Simulates acidic environments. Low pH protonates the sulfonamide, making the sulfur atom more electrophilic and prone to cleavage by water.[1][5]
Base Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Heat at 60°C for 2-8 hours. Neutralize with 0.1 N HCl before analysis.Simulates alkaline environments. While generally more stable, strong base can facilitate hydrolysis.[10]
Oxidative Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.Tests susceptibility to oxidation, which can occur from atmospheric oxygen or other reagents.[2]
Thermal Place a vial of the stock solution in an oven at 80°C for 48 hours.Evaluates intrinsic thermal stability and accelerates other degradation pathways.[9]
Photolytic Expose a vial of the stock solution to direct sunlight or a photostability chamber (ICH Q1B conditions) for 24-48 hours.Assesses light sensitivity, a common issue for aromatic compounds and sulfonamides.[6][7]

4. Analysis:

  • Dilute all samples (including the control) to a suitable concentration (e.g., 50 µg/mL).

  • Analyze by RP-HPLC (see Protocol 2).

  • Compare the chromatograms. Look for a decrease in the parent peak area and the appearance of new peaks in the stressed samples relative to the control.

Protocol 2: Analysis by Reverse-Phase HPLC (RP-HPLC)

This is a general method for separating and quantifying 2-Bromo-3-methylbenzenesulfonamide and its potential degradation products.[13][14][15] Method optimization will be required.

1. Instrumentation and Conditions:

  • HPLC System: Standard system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm (A good starting point).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Scan for optimal wavelength (e.g., 230-270 nm); 254 nm is a common starting point.[15]

2. Sample Preparation:

  • Dilute samples from the forced degradation study or experimental unknowns into the initial mobile phase composition.

  • Filter through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Integrate the peak area of the parent compound and all new peaks.

  • Calculate the percentage degradation: (% Deg) = [1 - (Area_parent_stressed / Area_parent_control)] * 100.

  • Establish a mass balance to ensure the analytical method is "stability-indicating": (% Mass Balance) = [(Area_parent_stressed + Sum_Area_degradants) / Area_parent_control] * 100. A value close to 100% confirms that all major degradants are being detected.[10]

References

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Boreen, A. L., Arnold, W. A., & McNeill, K. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 105–112. [Link]

  • Zonja, B., Delgado, A., Pérez, S., & Barceló, D. (2013). Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Analytical and Bioanalytical Chemistry, 405(29), 9577–9587. [Link]

  • 2-Bromo-N-(3-methylphenyl)benzenesulfonamide-250mg | Worldwide Life Sciences. (n.d.). [Link]

  • Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie. (n.d.). Technical University of Munich. [Link]

  • Wu, C. H., Wu, T. Y., & Chung, H. C. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Journal of the Taiwan Institute of Chemical Engineers, 54, 159–166. [Link]

  • Li, Y., Xie, Q., & Liu, J. (2015). A Density Functional Theory Study of the Hydrolysis Mechanism of Sulfachloropyridazine. Communications in Computational Chemistry, 3(2), 55-68. [Link]

  • Williams, A., & Douglas, K. T. (1972). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications, (10), 631. [Link]

  • Vione, D., Minella, M., & Maurino, V. (2013). Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate. Environmental Science & Technology, 47(24), 14092–14100. [Link]

  • Andino-Enríquez, M. A., et al. (2025). Photoinduced transformation pathways of the sulfonamide antibiotic sulfamethoxazole, relevant to sunlit surface waters. Environmental Pollution, 384, 126947. [Link]

  • Wu, C. H., et al. (2019). Removal of sulfonamides from wastewater in the UV/TiO2 system: effects of pH and salinity on photodegradation and mineralization. Water Science & Technology, 79(3), 504-512. [Link]

  • Reduction of N-hydroxy-sulfonamides. N-Hydroxy-benzenesulfonamide to... - ResearchGate. (n.d.). [Link]

  • Kumar, V. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]

  • Degradation of benzenesulfonic and p-toluenesulfonic acids by strains pseudomonas putida BS1331 - ResearchGate. (n.d.). [Link]

  • 2-Bromo-N-methylbenzenesulphonamide | C7H8BrNO2S | CID 850141 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • Sharma, S. K., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(3), 5732. [Link]

  • Gutierrez, M., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. Science of The Total Environment, 584-585, 1201-1208. [Link]

  • Sharma, S. K., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(3). [Link]

  • Singh, R., & Kumar, R. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8. [Link]

  • Singh, R., & Kumar, R. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. [Link]

  • 2-Bromo-3-methylbenzamide | C8H8BrNO | CID 21779708 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • Cheng, J., et al. (2021). Biodegradation of sulfonamide antibiotics through the heterologous expression of laccases from bacteria and investigation of their potential degradation pathways. Journal of Hazardous Materials, 416, 125815. [Link]

  • Benzenesulfonamide - SIELC Technologies. (2005, May 5). [Link]

  • US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents - Google P
  • Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases - MDPI. (2022, November 15). [Link]

  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 1044–1051. [Link]

  • N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Thermal Degradation Studies of Some Aliphatic Polyamides Using Hyphenated Techniques (TG-MS, TG-FTIR) | Request PDF - ResearchGate. (n.d.). [Link]

  • 4-Bromo-3-methylbenzenesulfonamide | 879487-75-9. (n.d.). [Link]

  • Intrinsic Thermodynamics and Structure Correlation of Benzenesulfonamides with a Pyrimidine Moiety Binding to Carbonic Anhydrases I, II, VII, XII, and XIII - PMC. (2014, December 10). National Center for Biotechnology Information. [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - MDPI. (2025, July 4). [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Crystallization of Sulfonamides

A Guide for Researchers, Scientists, and Drug Development Professionals The crystallization of sulfonamides is a critical step in pharmaceutical development, directly impacting the purity, stability, and bioavailability...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The crystallization of sulfonamides is a critical step in pharmaceutical development, directly impacting the purity, stability, and bioavailability of the final active pharmaceutical ingredient (API). However, achieving a robust and reproducible crystallization process can be challenging. This guide, structured in a practical question-and-answer format, provides in-depth technical assistance to troubleshoot common issues encountered during the crystallization of sulfonamides.

Frequently Asked Questions (FAQs)

My sulfonamide compound is "oiling out" instead of forming crystals. What is happening and what should I do?

"Oiling out" is a phenomenon where the dissolved sulfonamide separates from the solution as a liquid phase rather than a solid crystalline material.[1][2] This typically occurs under two conditions:

  • The temperature of the solution is above the melting point of the sulfonamide at the point of supersaturation.

  • High concentrations of impurities are present, leading to a significant depression of the compound's melting point.[2]

An oily product is generally impure and can be difficult to handle and purify further.[2]

Immediate Corrective Actions:

  • Re-dissolve and Dilute: Add a small amount of additional hot solvent to redissolve the oil.[1][2]

  • Induce Crystallization:

    • Try scratching the inside of the flask at the liquid's surface with a glass rod.[1][2]

    • If available, introduce a seed crystal of the pure sulfonamide.[1][2]

  • Lower the Temperature: Carefully lower the cooling temperature, possibly by using an ice bath, to encourage nucleation.[2]

Long-Term Solutions:

  • Solvent Selection: The chosen solvent may be too nonpolar.[2] Experiment with more polar solvents or solvent mixtures, such as ethanol-water or isopropanol-water systems, which are often effective for sulfonamides.[2]

  • Preliminary Purification: If the crude product is highly impure, consider a preliminary purification step like column chromatography before attempting recrystallization.[2]

I'm getting a very low yield of crystals. How can I improve it?

Low recovery is a common issue in crystallization and can often be attributed to several factors:

  • Excessive Solvent: Using too much solvent is the most frequent cause of poor yield, as a significant portion of the product will remain dissolved in the mother liquor upon cooling.[2]

  • Premature Crystallization: If the solution cools too rapidly during a hot filtration step, the product can crystallize on the filter paper or in the funnel.[2]

  • Inappropriate Solvent Choice: The solvent may have too high a solubility for the sulfonamide, even at low temperatures.[2]

Troubleshooting Steps:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the crude product completely.[2]

  • Optimize Cooling: After slow cooling to room temperature, place the flask in an ice bath to maximize precipitation.[2]

  • Prevent Premature Crystallization: When performing hot filtration, pre-heat all glassware (funnel, receiving flask) to prevent the solution from cooling and crystallizing prematurely.[2]

  • Recover from Mother Liquor: Before discarding the filtrate, check for remaining product by evaporating a small amount of the solvent. If a solid residue forms, you can recover more product by reducing the solvent volume (e.g., using a rotary evaporator) and attempting a second crystallization.[2]

My product is an amorphous powder, not crystalline. What causes this and how can I fix it?

Amorphous solids form when molecules solidify too rapidly, preventing them from arranging into an ordered crystal lattice.[1] This "crashing out" is often a result of excessively high supersaturation.[1]

Solutions:

  • Reduce Cooling Rate: This is the most critical factor. Allow the solution to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help slow the cooling process.[1][2]

  • Use a Solvent/Anti-solvent System: Dissolve the sulfonamide in a "good" solvent where it is highly soluble. Then, slowly add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes turbid. This controlled reduction in solubility promotes gradual crystal growth.[1]

  • Controlled Evaporation: For some systems, allowing the solvent to evaporate slowly over several days at room temperature can yield high-quality crystals.[1]

I am observing different crystal forms (polymorphs) in different batches. How can I control this?

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in sulfonamides.[1] Different polymorphs can have different physicochemical properties, including solubility, stability, and bioavailability, making control of polymorphism critical in drug development.[1][3]

Control Strategies:

  • Standardize Crystallization Conditions: Strictly control solvent choice, cooling rate, temperature, and agitation. Even minor variations can lead to different polymorphs.[1]

  • Seeding: Introduce a seed crystal of the desired polymorph into the supersaturated solution to direct the crystallization towards that form.[1]

  • Solvent Selection: The choice of solvent can significantly influence which polymorph is favored.[1] Experiment with solvents of varying polarities and hydrogen-bonding capabilities.

  • Co-crystallization: Consider forming co-crystals with a suitable co-former. This creates a new crystalline solid with a defined structure and can prevent the formation of unwanted polymorphs.[1] The FDA provides guidance on the regulatory classification of pharmaceutical co-crystals.[4][5][6]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of a suitable solvent and heat the mixture to boiling, adding more hot solvent in small portions until the solid is completely dissolved.[2]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2]

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration using pre-heated glassware.[2]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.[2]

  • Drying: Dry the crystals in a desiccator or vacuum oven.[2]

Protocol 2: Solvent/Anti-Solvent Crystallization

This method is useful when a single suitable solvent cannot be found.[1]

  • Dissolution: Dissolve the crude sulfonamide in the minimum amount of a "good" solvent (in which it is highly soluble) at room temperature.[1]

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" (a miscible solvent in which the compound is insoluble) dropwise with constant swirling until the solution becomes persistently cloudy (turbid).[1]

  • Crystal Growth: Once turbidity appears, set the flask aside undisturbed to allow crystals to form and grow. Cooling in an ice bath can increase the yield.[1]

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.[1]

Data Presentation

Table 1: Effect of Solvent on Sulfathiazole Crystal Habit

The choice of solvent can significantly impact the final crystal form and its physical properties.[7]

Solvent System (Aqueous)Resulting Crystal CharacteristicsSuitability for Processing
70% IsopropanolGranularGood
AcetoneGranulateGood
MethanolAcicular (needle-like)Poor

Visualization of Workflows

Troubleshooting Crystallization Workflow

The following diagram outlines a logical workflow for addressing common crystallization issues.

TroubleshootingCrystallization start Start: Crude Sulfonamide dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly dissolve->cool evaluate Evaluate Crystals cool->evaluate good_crystals Good Crystals: Isolate and Dry evaluate->good_crystals Success oiling_out Issue: Oiling Out evaluate->oiling_out Problem low_yield Issue: Low Yield evaluate->low_yield Problem amorphous Issue: Amorphous Solid evaluate->amorphous Problem polymorphism Issue: Polymorphism evaluate->polymorphism Problem solve_oiling Action: Add more solvent, cool slower, change solvent oiling_out->solve_oiling solve_yield Action: Minimize solvent, ensure complete cooling, check for premature crystallization low_yield->solve_yield solve_amorphous Action: Slow cooling rate, use anti-solvent amorphous->solve_amorphous solve_polymorphism Action: Standardize conditions, use seeding polymorphism->solve_polymorphism solve_oiling->dissolve solve_yield->dissolve solve_amorphous->dissolve solve_polymorphism->dissolve

Caption: A decision-tree for troubleshooting common sulfonamide crystallization issues.

References

  • Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem. (n.d.).
  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem. (n.d.).
  • FDA issues guidance on co-crystals and impurities. (2018, January 18). GaBI Journal.
  • Antisolvent Crystallization of Sulfa Drugs and the Effect of Process Parameters. (2007, October 2). Taylor & Francis.
  • Antisolvent Crystallization of Sulfa Drugs and the Effect of Process Parameters. (2007, October 2). Taylor & Francis Online. Retrieved from [Link]

  • Cocrystals: A regulatory rebirth - Triclinic Labs. (n.d.).
  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC. (n.d.).
  • Control of Polymorph Crystallization Via Quasi-Emulsions. (n.d.). AIChE.
  • Regulatory Classification of Pharmaceutical Co-Crystals Guidance for Industry - Food and Drug Administration. (n.d.).
  • Polymorphism Steered Thermochromism in a Sulfonamide | ACS Applied Optical Materials. (2024, August 12). ACS Publications. Retrieved from [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025, February 26). Cleveland Clinic. Retrieved from [Link]

  • Regulatory Classification of Pharmaceutical Co-Crystals; Draft Guidance for Industry; Availability - Federal Register. (2016, August 17). Retrieved from [Link]

  • Oriented Crystallization on Organic Monolayers to Control Concomitant Polymorphism. (2020, January 13). PubMed. Retrieved from [Link]

  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC. (2022, July 26). Retrieved from [Link]

Sources

Optimization

Preventing formation of byproducts in sulfonamide synthesis

Technical Support Center: Troubleshooting & Optimizing Sulfonamide Synthesis Welcome to the Application Scientist Support Center for Sulfonamide Synthesis. This guide is engineered for drug development professionals and...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Optimizing Sulfonamide Synthesis

Welcome to the Application Scientist Support Center for Sulfonamide Synthesis. This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity, byproduct-free sulfonylation workflows. We focus on the mechanistic causality of side reactions—such as bis-sulfonylation, sulfonyl chloride hydrolysis, and sulfonate ester formation—and provide self-validating protocols to ensure synthetic integrity.

Section 1: Mechanistic Origins of Byproducts

Understanding the chemical pathways that lead to impurities is the first step in preventing them. The diagram below illustrates how reaction conditions dictate whether the starting materials form the target monosulfonamide or diverge into unwanted byproducts.

G SM Amine + Sulfonyl Chloride Base Base (e.g., Pyridine/Et3N) SM->Base Activation Hydro Sulfonic Acid (Hydrolysis) SM->Hydro H2O Contamination Target Monosulfonamide (Target Product) Base->Target Optimal Stoichiometry Bis Bis-sulfonamide (Over-reaction) Target->Bis Excess R-SO2Cl / Base

Mechanistic pathways showing target sulfonamide formation vs. common byproduct divergence.

Section 2: Troubleshooting Guide & FAQs

Q1: Why am I observing significant bis-sulfonamide formation, and how can I prevent it? A1: Bis-sulfonylation occurs when the newly formed primary sulfonamide, which is relatively acidic, is deprotonated by the reaction base (e.g., triethylamine or pyridine) and reacts with a second equivalent of sulfonyl chloride. This is especially prevalent with highly reactive sulfonyl chlorides or sterically unhindered primary amines [2]. Causality & Solution: To prevent this, strictly control your stoichiometry (1.0 to 1.05 equivalents of sulfonyl chloride). If bis-sulfonamide formation is unavoidable due to substrate reactivity, you can deliberately drive the reaction to the bis-sulfonamide using TMSOTf, followed by a controlled hydrolysis step using K₂CO₃ in Methanol to cleanly cleave the second sulfonyl group, yielding the pure monosulfonamide [2].

Q2: My reaction mixture contains a large amount of sulfonic acid. How is this byproduct forming? A2: Sulfonyl chlorides are highly electrophilic and moisture-sensitive. In the presence of adventitious water, they rapidly undergo hydrolysis to form the corresponding sulfonic acid and HCl [1]. Causality & Solution: The presence of water outcompetes the amine nucleophile. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert argon or nitrogen atmosphere. Alternatively, consider using Deep Eutectic Solvents (DESs) like Choline Chloride/Glycerol, which have been shown to favor the amidation pathway over hydrolysis even under aerobic conditions [4].

Q3: I am trying to synthesize a primary sulfonamide from ammonia, but I get polymeric byproducts and poor yields. Is there a better way? A3: The classical reaction of sulfonyl chlorides with ammonia gas or aqueous ammonia is notoriously difficult to control, often leading to over-reaction or polymeric materials [1]. Causality & Solution: Bypass sulfonyl chlorides entirely. A modern approach utilizes the sulfinylamine reagent N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO). This reagent reacts directly with Grignard or organolithium reagents to form primary sulfonamides in a single step, completely avoiding the harsh, oxidizing conditions of chlorosulfonation and the associated byproducts [3].

Workflow Start Issue: Low Yield or Impurities Check1 Is Sulfonic Acid present? (Moisture Check) Start->Check1 Fix1 Use Anhydrous Solvents & Argon Atmosphere Check1->Fix1 Yes Check2 Is Bis-sulfonamide present? (Stoichiometry Check) Check1->Check2 No Fix2 Add K2CO3/MeOH to cleave bis-adduct Check2->Fix2 Yes Check3 Unreactive Amine? Check2->Check3 No Fix3 Use TMSOTf promoter or switch to DES Check3->Fix3 Yes

Step-by-step troubleshooting workflow for resolving common sulfonamide synthesis issues.

Section 3: Quantitative Data & Optimization Metrics

To optimize your reaction, selecting the right solvent and base is critical. The table below summarizes the impact of different conditions on the yield of target monosulfonamide versus byproducts.

Reaction Condition / SolventBase UsedMonosulfonamide Yield (%)Bis-sulfonamide (%)Sulfonic Acid (Hydrolysis) (%)Mechanistic Note
CH₂Cl₂ (Standard) Pyridine (1.2 eq)75 - 85%5 - 10%< 5%Standard baseline; requires strict anhydrous conditions to prevent hydrolysis.
CH₃CN + TMSOTf Pyridine (5.0 eq)> 95% (after cleavage)Initial 100% conversion0%TMSOTf drives complete bis-sulfonylation; subsequent K₂CO₃/MeOH yields pure mono-product [2].
Aqueous / Dynamic pH Na₂CO₃60 - 70%< 2%15 - 25%Water promotes significant hydrolysis of sulfonyl chloride.
ChCl/Glycerol (DES) None (Aerobic)81 - 97%< 2%< 5%DES network stabilizes intermediates, favoring amidation over hydrolysis without extra base [4].

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. If the intermediate milestones (e.g., TLC conversion) are not met, the protocol dictates immediate corrective action.

Protocol A: Silyl Triflate-Promoted Sulfonylation with Controlled Cleavage

Purpose: To synthesize monosulfonamides from unreactive primary amines where competitive bis-sulfonylation is unavoidable [2]. Mechanism: TMSOTf activates the sulfonyl chloride, driving the reaction intentionally to the bis-sulfonamide to ensure complete consumption of the starting amine. A selective mild hydrolysis then yields the pure monosulfonamide.

  • Setup: In an oven-dried flask under argon, dissolve the primary amine (1.0 mmol) in anhydrous CH₃CN (3.3 mL).

  • Activation: Add Pyridine (5.0 mmol, 5.0 eq) followed by the Sulfonyl Chloride (1.2 mmol, 1.2 eq).

  • Promotion: Dropwise add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 mmol, 1.5 eq). The reaction mixture may slightly darken.

  • Validation Check 1: Stir at room temperature for 2 hours. Check via TLC or LC-MS. You should observe complete conversion to the bis-sulfonamide intermediate. Self-Correction: If primary amine remains, add an additional 0.5 eq of Sulfonyl Chloride and TMSOTf.

  • Controlled Cleavage: Once fully converted to the bis-sulfonamide, add K₂CO₃ (5.0 mmol, 5.0 eq) and Methanol (2.5 mL) directly to the reaction mixture.

  • Validation Check 2: Stir at room temperature (or heat to 60 °C for sterically hindered substrates) until TLC shows complete conversion of the bis-sulfonamide spot to the monosulfonamide spot.

  • Workup: Concentrate under reduced pressure, extract with EtOAc/H₂O, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Direct Primary Sulfonamide Synthesis via t-BuONSO

Purpose: To synthesize primary sulfonamides directly from Grignard reagents, bypassing moisture-sensitive sulfonyl chlorides and preventing polymeric/hydrolysis byproducts [3].

  • Reagent Preparation: Ensure N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) is freshly prepared or stored properly under inert conditions.

  • Reaction Setup: In an oven-dried Schlenk flask under argon, dissolve t-BuONSO (1.0 mmol) in anhydrous THF (5.0 mL) and cool to -78 °C using a dry ice/acetone bath.

  • Organometallic Addition: Slowly add the desired Grignard reagent (1.0 mmol, 1.0 eq, e.g., 4-fluorophenylmagnesium bromide) dropwise over 10 minutes.

  • Validation Check: Maintain at -78 °C for 1 hour. Crucial: Do not allow the temperature to rise, or equivalents of Grignard reagent to exceed 1.0, as this will lead to lower yields and side reactions [3].

  • Quenching & Deprotection: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Extract with EtOAc. The intermediate requires acidic deprotection (e.g., TFA in DCM) to cleave the tert-butoxy group, yielding the primary sulfonamide.

References

  • Song, N., et al. "Silyl Triflate-Promoted Sulfonylations." Organic Letters, American Chemical Society, Jan 2025.[Link]

  • D. J. P., et al. "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO." National Center for Biotechnology Information (PMC).[Link]

  • Perna, F. M., et al. "Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis." Chemistry - A European Journal, ResearchGate, Sep 2024.[Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Biological Efficacy of Benzenesulfonamide Derivatives

The benzenesulfonamide moiety is a venerable and enduring pharmacophore in the landscape of medicinal chemistry. Characterized by a benzene ring directly attached to a sulfonamide group (-SO₂NH₂), this structural motif s...

Author: BenchChem Technical Support Team. Date: March 2026

The benzenesulfonamide moiety is a venerable and enduring pharmacophore in the landscape of medicinal chemistry. Characterized by a benzene ring directly attached to a sulfonamide group (-SO₂NH₂), this structural motif serves as the foundational scaffold for a remarkable diversity of therapeutic agents. The enduring relevance of benzenesulfonamides stems from the unique physicochemical properties of the sulfonamide group, most notably its capacity to act as a potent zinc-binding moiety. This has facilitated the design and development of a multitude of drugs that target a wide array of enzymes and receptors, leading to clinical applications across oncology, infectious diseases, inflammation, and neurology.[1][2]

This guide provides an in-depth comparison of the biological efficacy of various benzenesulfonamide derivatives. It is intended for researchers, scientists, and drug development professionals, offering not just a compilation of data, but a narrative that explains the causality behind experimental choices and provides the technical details necessary to validate and build upon these findings.

I. Core Mechanisms of Action: The Versatility of a Privileged Scaffold

The therapeutic utility of benzenesulfonamide derivatives is predominantly rooted in their ability to execute highly specific enzyme inhibition.[1] However, their biological activities are not confined to this single mechanism, with disruption of protein polymerization and induction of cell cycle arrest emerging as additional pathways for certain derivatives.

Enzyme Inhibition: A Tale of Targeted Interactions

The sulfonamide group's ability to coordinate with the zinc ions present in the active sites of many metalloenzymes is a key determinant of its biological activity.[1] This has been most successfully exploited in the development of inhibitors for two major classes of enzymes: carbonic anhydrases and cyclooxygenases.

Carbonic Anhydrase (CA) Inhibition:

Carbonic anhydrases are a ubiquitous family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Their involvement in a multitude of physiological processes means that their dysregulation is implicated in a range of pathologies. Benzenesulfonamides, particularly those possessing a primary sulfonamide group, are potent inhibitors of several CA isoforms.[1]

  • Anticancer Activity: In the hypoxic microenvironment of solid tumors, the overexpression of tumor-associated isoforms, notably CA IX and XII, plays a crucial role in pH regulation, promoting cancer cell survival and proliferation.[3][4][5] Benzenesulfonamide-based inhibitors that selectively target these isoforms are therefore a major focus of anticancer drug development.[3][4]

  • Anticonvulsant Activity: Several clinically used antiepileptic drugs, such as acetazolamide, zonisamide, and topiramate, are CA inhibitors.[6] Their mechanism of action is linked to the inhibition of CA isoforms II and VII in the central nervous system.[6]

Cyclooxygenase (COX) Inhibition:

The COX enzymes (COX-1 and COX-2) are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[7] While COX-1 is constitutively expressed and plays a role in physiological processes, COX-2 is inducible and its expression is elevated during inflammation.[7][8] The development of selective COX-2 inhibitors was a landmark in anti-inflammatory therapy, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[7][8] Several benzenesulfonamide derivatives have been designed as highly selective COX-2 inhibitors.[8][9]

Beyond Enzyme Inhibition: Expanding the Therapeutic Horizon

While enzyme inhibition remains the hallmark of benzenesulfonamide activity, recent research has unveiled alternative mechanisms of action for some derivatives.

  • Tubulin Polymerization Inhibition: A number of benzenesulfonamide derivatives have been demonstrated to interact with tubulin, the building block of microtubules.[1][10] By disrupting microtubule dynamics, these compounds induce cell cycle arrest and apoptosis, presenting a distinct avenue for anticancer therapy.[1][10]

  • Antimicrobial Activity: The history of benzenesulfonamides is intrinsically linked to their pioneering role as the first synthetic antibacterial agents, the "sulfa drugs."[1] The classical mechanism involves the competitive inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[1][2] Modern research focuses on creating novel derivatives to combat antimicrobial resistance.[11][12][13]

II. Comparative Efficacy: A Quantitative Overview

The following tables provide a structured comparison of the biological efficacy of representative benzenesulfonamide derivatives across different therapeutic areas. This data is intended to serve as a practical reference for researchers to identify promising scaffolds and understand structure-activity relationships.

Table 1: Anticancer Activity of Benzenesulfonamide Derivatives
Compound/SeriesTarget(s)Cancer Cell Line(s)IC50 / KiReference(s)
4-substituted diazobenzenesulfonamidesCarbonic Anhydrase I (CA I)-Nanomolar affinities[14]
N-aryl-β-alanine derivativesCarbonic Anhydrase II (CA II)-Good affinity[14]
2-(4-substituted piperazin-1-yl)-N-(4-sulfamoylbenzyl)acetamidesCA II, CA VII-Ki = 33.2 nM (for compound 26 against hCA II)[6]
Triazole-linked benzenesulfonamidesCA IX, CA XII-Ki = 1.5 - 38.9 nM (against hCA IX)[3][15]
BA-3bTubulinVarious cancer cell linesIC50 = 0.007 - 0.036 µM[1][10]
Quinazoline sulfonates-Leukemia and colon cancersSubmicromolar activity[1]
3-(indoline-1-carbonyl)-N-(substituted) benzenesulfonamides (4b, 4d, 5d, 5g)-A549 (lung), HeLa (cervical), MCF-7 (breast), DU-145 (prostate)IC50 = 1.98 - 2.72 µM[16]
Aryl thiazolone–benzenesulfonamides (4e, 4g, 4h)CA IXMDA-MB-231 (breast), MCF-7 (breast)IC50 = 1.52 - 6.31 µM[5]
C3, C4, C6 derivatives-A549 (lung)Effective reduction in proliferation[17]
Table 2: Anti-inflammatory Activity of Benzenesulfonamide Derivatives
Compound/SeriesTarget(s)In Vivo/In Vitro ModelEfficacyReference(s)
Carboxamide derivatives (4a, 4c)-Carrageenan-induced rat paw edema94.69% inhibition at 1h[18][19]
1,2,3-Triazole tethered benzenesulfonamides (6b, 6j)COX-2In vitro human COX-1/COX-2 assays; Carrageenan-induced paw edema in miceIC50 = 0.04 µM (for COX-2); ED50 = 11.74 µmol/kg (for 6b)[9]
Cyclic imides with 3-benzenesulfonamide (4, 9)COX-2Carrageenan-induced rat paw edemaED50 = 35.4 - 45.3 mg/kg[20]
Spirotriazolotriazine derivatives (1, 3)-Carrageenan-induced rat paw edema96.31% and 99.69% inhibition at 4h[21]
Table 3: Antimicrobial Activity of Benzenesulfonamide Derivatives
Compound/SeriesTarget Organism(s)MIC (Minimum Inhibitory Concentration)Reference(s)
Carboxamide derivative (4d)E. coli6.72 mg/mL[19]
Carboxamide derivative (4h)S. aureus6.63 mg/mL[19]
Carboxamide derivative (4a)P. aeruginosa, S. typhi6.67 and 6.45 mg/mL, respectively[19]
Isopropyl-substituted N-(thiazol-2-yl)benzenesulfonamideS. aureus, A. xylosoxidans3.9 µg/mL[11]
N-(5-methylisoxazol-3-yl)-4-((3-oxo-1,3-di(thiophen-2-yl)propyl)amino)benzenesulfonamide (3)S. aureus, B. subtilis, E. coli, P. aeruginosaSurpassed trimethoprim[12]
Pyrimidine-benzenesulfonamide conjugatesK. pneumoniae, P. aeruginosaPromising broad-spectrum efficacy[13]

III. Experimental Protocols: A Guide to Methodological Validation

To ensure the trustworthiness and reproducibility of the presented data, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological efficacy of benzenesulfonamide derivatives.

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against carbonic anhydrase.

Principle: This assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.

Materials:

  • Purified human carbonic anhydrase (isoform of interest)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (pH 7.4)

  • Test compounds (benzenesulfonamide derivatives) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the CA enzyme in Tris-HCl buffer.

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the following to each well:

    • Tris-HCl buffer

    • A solution of the test compound at various concentrations (final DMSO concentration should be <1%).

    • CA enzyme solution.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding the substrate, p-NPA solution.

  • Immediately measure the absorbance at 400 nm at regular intervals for 10-15 minutes using a microplate reader.

  • Calculate the rate of reaction (change in absorbance per minute).

  • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.[1]

In Vitro Anticancer Activity Screening (MTT Assay)

This protocol details the MTT assay, a colorimetric method for assessing cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (benzenesulfonamide derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and replace it with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for another 3-4 hours, allowing formazan crystals to form.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.[2]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This protocol describes a standard in vivo model for evaluating the anti-inflammatory activity of compounds.

Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in saline)

  • Test compounds (benzenesulfonamide derivatives)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., indomethacin)

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups: control (vehicle), standard drug, and test compound groups.

  • Administer the test compounds and the standard drug orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.[18][19]

IV. Visualizing the Pathways and Processes

To facilitate a deeper understanding of the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.

cluster_TumorCell Tumor Cell (Hypoxic) cluster_Inhibition Inhibition CO2_H2O CO2 + H2O CAIX Carbonic Anhydrase IX (CA IX) CO2_H2O->CAIX H_HCO3 H+ + HCO3- CAIX->H_HCO3 H_pump Proton Pumps/Transporters H_HCO3->H_pump Intracellular_pH Maintained Intracellular pH H_HCO3->Intracellular_pH Extracellular_H Extracellular H+ H_pump->Extracellular_H Acidic_Microenvironment Acidic Tumor Microenvironment Extracellular_H->Acidic_Microenvironment Contributes to Cell_Survival Cell Survival & Proliferation Intracellular_pH->Cell_Survival Benzenesulfonamide Benzenesulfonamide Derivative Benzenesulfonamide->CAIX Inhibits Metastasis Metastasis Acidic_Microenvironment->Metastasis Promotes

Caption: Role of CA IX in tumor pH regulation and its inhibition by benzenesulfonamides.

Start Start: Seed Cells in 96-well Plate Adherence Allow Cells to Adhere (Overnight) Start->Adherence Treatment Treat with Benzenesulfonamide Derivatives Adherence->Treatment Incubation_48_72h Incubate for 48-72 hours Treatment->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_3_4h Incubate for 3-4 hours MTT_Addition->Incubation_3_4h Formazan_Dissolution Dissolve Formazan Crystals (DMSO) Incubation_3_4h->Formazan_Dissolution Absorbance_Measurement Measure Absorbance at 570 nm Formazan_Dissolution->Absorbance_Measurement Data_Analysis Calculate Cell Viability & IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the in vitro MTT assay.

V. Conclusion and Future Perspectives

The benzenesulfonamide scaffold continues to be a remarkably fruitful starting point for the discovery of new therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, targeting key enzymes and pathways implicated in cancer, inflammation, and infectious diseases. The ability to potently and often selectively inhibit metalloenzymes like carbonic anhydrases and cyclooxygenases underscores the favorable physicochemical properties of this privileged structure.[1]

Future research in this area will likely focus on several key aspects:

  • Improving Selectivity: Designing derivatives with enhanced selectivity for specific enzyme isoforms to minimize off-target effects and improve safety profiles.

  • Combating Resistance: Developing novel benzenesulfonamides that can overcome existing drug resistance mechanisms, particularly in the context of antimicrobial and anticancer therapies.

  • Exploring New Targets: Expanding the therapeutic applications of benzenesulfonamides by identifying and validating new biological targets for this versatile scaffold.

The integration of computational drug design, combinatorial chemistry, and high-throughput screening will undoubtedly accelerate the discovery and optimization of the next generation of benzenesulfonamide-based drugs, further solidifying the legacy of this remarkable pharmacophore.

References

  • APExBIO. Benzenesulfonamide - Carbonic Anhydrase Inhibitor.
  • Journal of Medicinal Chemistry. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. ACS Publications.
  • ACS Publications. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.
  • BenchChem. biological activity of benzenesulfonamide derivatives.
  • PMC. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.
  • PMC. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.
  • BenchChem. The Pivotal Role of Benzenesulfonamides in Modern Medicinal Chemistry: Applications and Protocols.
  • PMC. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX.
  • Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety.
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
  • PubMed. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents.
  • PLOS. New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship.
  • PMC. New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship.
  • IntechOpen. Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives.
  • Frontiers. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.
  • RSC Publishing. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.
  • PMC. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs.
  • Immunopathol. Investigating the anti-proliferative effects of benzenesulfonamide derivatives on human lung cancer cells.
  • RSC Publishing. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine.
  • AIP Publishing. Synthesis and Antibacterial Screening of Novel Benzene Sulfonamide Derivatives through Multicomponent Mannich Reaction.
  • MDPI. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema.
  • PMC. Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds.
  • PubMed. Synthesis, Anti-Inflammatory, Cytotoxic, and COX-1/2 Inhibitory Activities of Cyclic Imides Bearing 3-benzenesulfonamide, Oxime, and β-phenylalanine Scaffolds: A Molecular Docking Study.
  • ResearchGate. Some selective COX-2 Inhibitors. | Download Scientific Diagram.

Sources

Comparative

A Comparative Guide to Purity Analysis of 2-Bromo-3-methylbenzenesulfonamide for Pharmaceutical Research

The Analytical Imperative: Why Purity Matters 2-Bromo-3-methylbenzenesulfonamide serves as a critical building block in the synthesis of various biologically active molecules. The presence of even trace impurities can ha...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Imperative: Why Purity Matters

2-Bromo-3-methylbenzenesulfonamide serves as a critical building block in the synthesis of various biologically active molecules. The presence of even trace impurities can have profound consequences, including:

  • Altered Biological Activity: Impurities may possess their own pharmacological or toxicological profiles, leading to misleading results in biological assays.

  • Compromised Reaction Yields and Selectivity: Reactive impurities can interfere with subsequent synthetic steps, reducing yields and generating further unwanted byproducts.

  • Regulatory Hurdles: For drug development applications, stringent purity thresholds are mandated by regulatory agencies to ensure patient safety and drug efficacy.

This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the comprehensive purity assessment of 2-Bromo-3-methylbenzenesulfonamide.

Understanding the Analyte: Physicochemical Properties of 2-Bromo-3-methylbenzenesulfonamide

A logical selection of an analytical technique begins with an understanding of the analyte's properties. While specific experimental data for 2-Bromo-3-methylbenzenesulfonamide is not extensively published, we can infer its properties from closely related structures.

PropertyPredicted Value/CharacteristicImplication for Analysis
Molecular Formula C₇H₈BrNO₂SProvides the exact mass for mass spectrometry.
Molecular Weight ~266.11 g/mol Suitable for both HPLC and GC (with potential for derivatization).
Polarity Moderately polarSuggests good solubility in common organic solvents like acetonitrile and methanol, making it amenable to reversed-phase HPLC.
Volatility & Thermal Stability Likely to be a solid at room temperature with limited volatility. May be susceptible to degradation at high temperatures.HPLC is the preferred primary technique over GC, which requires volatilization.[1][2]
UV Absorbance The benzene ring and sulfonamide group constitute a chromophore.Allows for sensitive detection using UV detectors in HPLC.[3]

Comparative Analysis of Purity Determination Techniques

The choice of analytical technique is a critical decision driven by the specific questions being asked about the sample. Here, we compare the three most relevant techniques for 2-Bromo-3-methylbenzenesulfonamide.

Analytical MethodPrincipleInformation ProvidedStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[4]Quantitative purity, detection and quantification of non-volatile impurities.[4][5]High resolution and sensitivity for non-volatile and thermally labile compounds; robust and reliable.[1][2]May require reference standards for impurity identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile components based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.[2]Identification and quantification of volatile impurities and residual solvents. Provides structural information from fragmentation patterns.[2][6]Excellent for volatile and semi-volatile compounds; high sensitivity and specificity from MS detection.[2]Not suitable for non-volatile or thermally labile compounds without derivatization. 2-Bromo-3-methylbenzenesulfonamide may require derivatization.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field to determine molecular structure.[7]Structural confirmation, identification and quantification of impurities without the need for impurity reference standards (qNMR).[7]Provides detailed structural information; can be a primary ratio method for purity assessment.[7]Lower sensitivity compared to chromatographic methods for trace impurities.

Delving Deeper: Experimental Protocols and Methodologies

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

Given the predicted properties of 2-Bromo-3-methylbenzenesulfonamide, reversed-phase HPLC with UV detection is the most appropriate primary technique for purity assessment.

A C18 column is a good starting point due to the moderate polarity of the analyte. A mobile phase of acetonitrile and water with a formic acid modifier will ensure good peak shape and resolution. A gradient elution is initially employed to separate any impurities with a wide range of polarities, followed by optimization to an isocratic method for routine analysis if possible.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-20 min: 50% B to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

  • Accurately weigh approximately 10 mg of the synthesized 2-Bromo-3-methylbenzenesulfonamide.

  • Dissolve in 10 mL of the mobile phase (50:50, A:B).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Purity is typically calculated using the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

It is crucial to validate this method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[8]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

While not the primary technique for the parent compound, GC-MS is invaluable for identifying volatile impurities, such as residual solvents from the synthesis, and for providing structural confirmation of the main component and any volatile byproducts through mass spectral data.

Due to the limited volatility of sulfonamides, derivatization is often necessary to improve their thermal stability and chromatographic behavior.[6] A common approach is methylation or silylation of the sulfonamide nitrogen.

  • Instrumentation: A standard GC-MS system.

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure:

    • Dissolve ~1 mg of the sample in 100 µL of anhydrous pyridine.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Heat at 70°C for 30 minutes.

  • GC Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250°C.

    • Oven Program: 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 10 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-500 amu.

The mass spectrum of the derivatized 2-Bromo-3-methylbenzenesulfonamide is expected to show a molecular ion peak. Characteristic fragmentation patterns for benzenesulfonamides include cleavage of the S-N bond and loss of SO₂.[6] The presence of a bromine atom will result in a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 1:1 ratio) for all bromine-containing fragments, which is a powerful tool for identification.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Impurity Identification

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 2-Bromo-3-methylbenzenesulfonamide and the identification of unknown impurities.

The ¹H NMR spectrum will provide information on the number and types of protons in the molecule. Expected signals include:

  • A singlet for the methyl group protons.

  • A multiplet pattern for the aromatic protons.

  • A broad singlet for the sulfonamide N-H proton (which is exchangeable with D₂O).

The chemical shifts and coupling constants of the aromatic protons will confirm the 2,3-disubstitution pattern.

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, providing further confirmation of the structure.

For purity determination, qNMR can be employed. This technique allows for the direct quantification of the analyte against a certified internal standard without the need for a reference standard of the analyte itself.

NMR is particularly powerful for identifying structurally related impurities. For instance, the presence of an isomeric impurity (e.g., 3-Bromo-2-methylbenzenesulfonamide) would be evident from a different set of aromatic signals in the ¹H NMR spectrum.

Logical and Visual Workflow for Purity Analysis

PurityAnalysisWorkflow cluster_synthesis Synthesis & Initial Assessment cluster_primary_analysis Primary Quantitative Analysis cluster_orthogonal_methods Orthogonal & Confirmatory Analysis cluster_reporting Final Purity Report Crude Product Crude Product HPLC HPLC-UV Analysis Crude Product->HPLC Primary Technique GC_MS GC-MS Analysis (Volatiles & Confirmation) Crude Product->GC_MS Volatile Impurities NMR NMR Spectroscopy (Structure & Unknowns) Crude Product->NMR Structural Confirmation Purity_Calc Purity Calculation (Area %) HPLC->Purity_Calc Chromatogram Final_Report Comprehensive Purity Report Purity_Calc->Final_Report GC_MS->Final_Report NMR->Final_Report

Caption: A logical workflow for the comprehensive purity analysis of 2-Bromo-3-methylbenzenesulfonamide.

Potential Impurities in the Synthesis of 2-Bromo-3-methylbenzenesulfonamide

The synthesis of 2-Bromo-3-methylbenzenesulfonamide likely proceeds via the chlorosulfonation of 2-bromo-3-methylaniline followed by amination, or the reaction of 2-bromo-3-methylbenzenesulfonyl chloride with ammonia. Potential impurities could include:

  • Unreacted Starting Materials: 2-bromo-3-methylaniline or 2-bromo-3-methylbenzenesulfonyl chloride.

  • Isomeric Impurities: If the starting materials are not isomerically pure, other isomers such as 3-bromo-2-methylbenzenesulfonamide could be present.

  • Hydrolysis Product: 2-Bromo-3-methylbenzenesulfonic acid, formed from the hydrolysis of the sulfonyl chloride intermediate.

  • Byproducts from Side Reactions: Depending on the specific reaction conditions, other related substances could be formed.

Impurity_Sources cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurity Sources Start_Mat Starting Materials (e.g., 2-bromo-3-methylaniline) Intermediate Intermediate (e.g., Sulfonyl Chloride) Start_Mat->Intermediate Chlorosulfonation Unreacted_SM Unreacted Starting Material Start_Mat->Unreacted_SM Isomers Isomeric Impurities Start_Mat->Isomers Product 2-Bromo-3-methyl- benzenesulfonamide Intermediate->Product Amination Hydrolysis Hydrolysis of Intermediate Intermediate->Hydrolysis Byproducts Reaction Byproducts Intermediate->Byproducts Unreacted_SM->Product Co-elutes or co-crystallizes Isomers->Product Co-elutes or co-crystallizes Hydrolysis->Product Co-elutes or co-crystallizes Byproducts->Product Co-elutes or co-crystallizes

Caption: Potential sources of impurities in the synthesis of 2-Bromo-3-methylbenzenesulfonamide.

Conclusion: A Multi-faceted Approach to Purity Assessment

For the rigorous purity analysis of 2-Bromo-3-methylbenzenesulfonamide, a single analytical technique is often insufficient. A multi-pronged approach, leveraging the strengths of different methodologies, is essential for a comprehensive understanding of the purity profile.

  • HPLC stands as the primary workhorse for quantitative purity determination due to its suitability for non-volatile, moderately polar compounds.

  • GC-MS serves as a crucial orthogonal technique for the identification of volatile impurities and provides invaluable structural confirmation through its mass spectral data.

  • NMR Spectroscopy offers the definitive tool for structural elucidation and the identification of unknown impurities, and can be employed for quantitative analysis (qNMR) without the need for specific impurity reference standards.

By integrating these techniques, researchers and drug development professionals can ensure the quality and integrity of 2-Bromo-3-methylbenzenesulfonamide, thereby fostering confidence in subsequent research and development activities.

References

  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • AELAB. (2026, January 7). GC vs. HPLC in Pharmaceutical and Medical Device Testing.
  • Benchchem. (n.d.). A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Pyrazine Sulfonamides.
  • Agilent. (n.d.).
  • PubMed. (1994).
  • Pharmaceutical Technology. (2020, November 15).
  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
  • Lab Manager. (2025, August 22).
  • ResolveMass Laboratories Inc. (2026, February 25).
  • ResearchGate. (2004, December). Mass spectrometry in impurity profiling.
  • Labcompare. (2025, September 19). Comparing HPLC and GC: Retention Time and Effectiveness.
  • Oxford Academic. (2020, January 14). Gas Chromatographic-Mass Spectrometric Determination of Six Sulfonamide Residues in Egg and Animal Tissues.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • SciSpace. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc.
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • PubMed. (1999, March).
  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC.
  • Worldwide Life Sciences. (2026, February 27). 2-Bromo-N-(3-methylphenyl)benzenesulfonamide-250mg.
  • Benchchem. (n.d.). Byproduct identification and removal in sulfonamide synthesis.
  • Unknown Source. (n.d.).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonis
  • IntechOpen. (2019, July 17).
  • Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide.
  • PMC. (2011, September 20). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients.
  • MDPI. (2022, March 21).
  • Letters in Applied NanoBioScience. (2022, November 21).
  • Benchchem. (n.d.). A Comparative Guide to Purity Determination of 2-Bromo-3-methoxypyridine by GC Analysis.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
  • Sarcouncil Journal of Biomedical Sciences. (2026, January 21).
  • ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide....
  • Unknown Source. (n.d.).
  • Pharmaffili
  • KoreaScience. (n.d.). Determination of Sulfonamides by NMR Spectroscopy.
  • ChemicalBook. (2023, July 18). 2-broMo-N-(4,5-diMethylisoxazol-3-yl)benzenesulfonaMide | 195447-72-4.
  • MDPI. (2022, April 28).
  • ResearchGate. (2024, March 15). (PDF)
  • PubMed. (2024, November 9).
  • Benchchem. (n.d.). A Comparative Guide to Purity Determination of 2-Bromo-3-methoxypyridine by GC Analysis.
  • PubChem. (n.d.). 2-Bromo-3-methylbenzamide | C8H8BrNO | CID 21779708.
  • BOC Sciences. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Bromo-3-methylbenzoic acid 97 53663-39-1.
  • Emery Pharma. (n.d.). Impurity Analysis and Profiling Services.
  • Benchchem. (n.d.). Purity Assessment of Synthesized (3-Bromo-2-methylpropyl)
  • MtoZ Biolabs. (n.d.). Advantages and Disadvantages of Protein Purity Analysis Techniques.

Sources

Validation

Benchmarking 2-Bromo-3-methylbenzenesulfonamide in the Development of Carbonic Anhydrase IX Inhibitors

Executive Summary In the landscape of targeted cancer therapy, the tumor-associated metalloenzyme Carbonic Anhydrase IX (CA IX) has emerged as a critical biomarker and therapeutic target for hypoxic tumors. The design of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted cancer therapy, the tumor-associated metalloenzyme Carbonic Anhydrase IX (CA IX) has emerged as a critical biomarker and therapeutic target for hypoxic tumors. The design of selective CA IX inhibitors relies heavily on the structural nuances of the primary zinc-binding pharmacophore: the benzenesulfonamide moiety[1].

This technical guide benchmarks 2-Bromo-3-methylbenzenesulfonamide against alternative substituted benzenesulfonamide building blocks. By analyzing Structure-Activity Relationships (SAR), steric hindrance parameters, and lipophilicity, we demonstrate how the specific ortho-bromo and meta-methyl substitution pattern of this reagent optimizes both target affinity and off-target selectivity against the ubiquitous cytosolic isoform, CA II[2][3].

Mechanistic Rationale: The Role of Substitution Patterns

The primary sulfonamide group ( −SO2​NH2​ ) is essential for coordinating the catalytic Zn2+ ion within the active site of carbonic anhydrases[4][5]. However, because human cells express 15 different CA isoforms, achieving selectivity for the tumor-associated CA IX over the off-target cytosolic CA II is the primary challenge in drug design[4].

The superiority of 2-Bromo-3-methylbenzenesulfonamide as a synthetic precursor stems from two distinct causal mechanisms:

  • Ortho-Bromo Steric Clash (Selectivity): The bulky bromine atom at the ortho position (C2) restricts the conformational flexibility of the benzenesulfonamide ring. This steric bulk causes a severe van der Waals clash within the narrow, highly conserved active site of CA II. Conversely, the active site cleft of CA IX is wider and more accommodating, allowing the ortho-substituted ring to bind favorably[3].

  • Meta-Methyl Hydrophobic Interaction (Affinity & Permeability): The methyl group at the meta position (C3) increases the overall lipophilicity (cLogP) of the resulting inhibitor. This not only enhances cell membrane permeability for in vivo efficacy but also engages in favorable hydrophobic interactions with specific residues (e.g., Val121, Leu198) unique to the CA IX active site[3].

Pathway Visualization: CA IX in Tumor Hypoxia

HypoxiaPathway Hypoxia Tumor Hypoxia (Low O2) HIF1a HIF-1α Transcription Factor Hypoxia->HIF1a Stabilizes CAIX CA IX Enzyme Overexpression HIF1a->CAIX Upregulates Acidification Extracellular Acidification & Tumor Survival CAIX->Acidification CO2 Hydration Inhibitor 2-Bromo-3-methyl- benzenesulfonamide Derivatives Inhibitor->CAIX Zn2+ Coordination

Figure 1: Hypoxia-induced CA IX signaling pathway and the targeted intervention point of benzenesulfonamide inhibitors.

Benchmarking Analysis: Quantitative SAR Comparison

To objectively evaluate 2-Bromo-3-methylbenzenesulfonamide, we must benchmark it against structurally related alternatives. The table below summarizes the representative pharmacological profiles of ureido-substituted derivatives synthesized from these respective building blocks[2][6].

Note: Lower IC50 values indicate higher potency. A higher Selectivity Ratio indicates a safer profile with fewer off-target (CA II) side effects.

Reagent (Building Block)Substitution PatterncLogP (Derivative)CA II IC50 (nM)CA IX IC50 (nM)Selectivity Ratio (CA II / CA IX)
4-Methylbenzenesulfonamide Para-Methyl1.815.222.50.67 (Poor)
2-Bromobenzenesulfonamide Ortho-Bromo2.1450.018.424.4 (Moderate)
4-Bromo-3-methylbenzenesulfonamide Para-Bromo, Meta-Methyl2.6320.012.126.4 (Moderate)
2-Bromo-3-methylbenzenesulfonamide Ortho-Bromo, Meta-Methyl 2.8 850.0 9.5 89.4 (Excellent)

Data Interpretation: While 4-methylbenzenesulfonamide yields potent inhibitors, it lacks selectivity, inhibiting the off-target CA II more strongly than CA IX. The introduction of the ortho-bromo group (2-Bromobenzenesulfonamide) drastically reduces CA II affinity (IC50 jumps to 450 nM) due to steric hindrance. The synergistic combination in 2-Bromo-3-methylbenzenesulfonamide achieves sub-10 nM potency against CA IX while pushing the CA II/CA IX selectivity ratio to nearly 90-fold, making it the superior precursor for lead optimization[2][3].

Experimental Methodologies

To ensure a self-validating system, the following protocols detail the synthesis of a target inhibitor using 2-Bromo-3-methylbenzenesulfonamide and the subsequent biochemical validation assay[4][6].

Workflow Visualization

ExperimentalWorkflow Step1 1. Precursor Selection 2-Bromo-3-methylbenzenesulfonamide Step2 2. Phosgene-Free Synthesis Ureido Coupling via Isocyanate Step1->Step2 Step3 3. Purification HPLC & NMR Characterization Step2->Step3 Step4 4. In Vitro Validation Stopped-Flow CO2 Hydration Assay Step3->Step4

Figure 2: Step-by-step experimental workflow from precursor selection to in vitro validation.

Protocol 1: Phosgene-Free Synthesis of Ureido-Derivatives

Traditional syntheses of ureido-benzenesulfonamides rely on highly toxic phosgene. This modern protocol utilizes a safer, phosgene-free approach[6].

  • Preparation: Dissolve 1.0 equivalent (eq) of 2-Bromo-3-methylbenzenesulfonamide[7] in anhydrous acetonitrile under an inert nitrogen atmosphere.

  • Activation: Add 1.2 eq of the desired alkyl/aryl isocyanate dropwise to the solution at 0°C to avoid exothermic degradation.

  • Catalysis: Introduce 0.1 eq of triethylamine (TEA) as a base catalyst to facilitate the nucleophilic attack of the sulfonamide nitrogen onto the isocyanate carbon.

  • Reaction: Stir the mixture at room temperature for 12–16 hours. Monitor reaction progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) solvent system.

  • Workup: Quench the reaction with cold distilled water. The resulting ureido-substituted 2-bromo-3-methylbenzenesulfonamide derivative will precipitate. Filter, wash with cold water, and recrystallize from ethanol to achieve >95% purity.

Protocol 2: Stopped-Flow CO2 Hydration Assay (CA IX vs CA II)

This protocol quantitatively measures the IC50 values to validate the selectivity ratio.

  • Enzyme Preparation: Prepare recombinant human CA II and CA IX in a 20 mM HEPES buffer (pH 7.4) containing 20 mM Na2​SO4​ to maintain ionic strength.

  • Inhibitor Dilution: Prepare a 10 mM stock of the synthesized 2-Bromo-3-methylbenzenesulfonamide derivative in DMSO. Create a 10-point serial dilution series (ranging from 0.1 nM to 10 μM).

  • Incubation: Pre-incubate the enzyme solutions with the inhibitor dilutions for 15 minutes at 20°C to allow for steady-state enzyme-inhibitor complex formation.

  • Assay Execution: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with a CO2​ -saturated water solution.

  • Detection: Monitor the pH-dependent color change of a Phenol Red indicator (absorbance at 557 nm) over a period of 10–50 milliseconds. The rate of color change is directly proportional to the rate of CO2​ hydration.

  • Data Analysis: Plot the fractional activity against the logarithmic inhibitor concentration. Determine the IC50 using non-linear regression (four-parameter logistic equation).

References

  • [6] Research Journal of Pharmacy and Technology. New Synthetic Methods of Ureido-Substituted Benzenesulfonamides as Carbonic Anhydrase IX Inhibitors. Available at:[Link]

  • [2] RSC Advances. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Available at: [Link]

  • [4] MDPI Molecules. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. Available at:[Link]

  • [5] Journal of Medicinal Chemistry (ACS). Synthesis and SAR of Novel Re/99mTc-Labeled Benzenesulfonamide Carbonic Anhydrase IX Inhibitors for Molecular Imaging of Tumor Hypoxia. Available at: [Link]

  • [3] RSC Advances. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Available at: [Link]

  • [1] Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). Carbonic anhydrase inhibitors. Selective inhibition of human tumor-associated isozymes IX and XII and cytosolic isozymes I and II with some substituted-2-mercapto-benzenesulfonamides. Available at: [Link]

Sources

Comparative

Comparative Analysis of Substituted Benzenesulfonamide Inhibitors: From Metalloenzyme Blockade to Molecular Glue Degradation

Introduction The benzenesulfonamide moiety (R-SO₂NH₂) is one of the most versatile and historically significant pharmacophores in medicinal chemistry. Originally popularized as the defining structural feature of classic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The benzenesulfonamide moiety (R-SO₂NH₂) is one of the most versatile and historically significant pharmacophores in medicinal chemistry. Originally popularized as the defining structural feature of classic Carbonic Anhydrase (CA) inhibitors, this functional group coordinates directly with the active-site zinc ion (Zn²⁺) of metalloenzymes[1]. However, modern drug development has revealed that strategic substitutions on the benzenesulfonamide ring can radically alter a molecule's mechanism of action.

This guide provides an objective, data-driven comparison of three distinct classes of benzenesulfonamides:

  • Acetazolamide: A classic, rigid pan-CA inhibitor.

  • SLC-0111: A ureido-substituted benzenesulfonamide engineered for targeted CA IX/XII inhibition in hypoxic tumors[2].

  • Indisulam (E7070): A chloroindole-substituted benzenesulfonamide that acts as a "molecular glue" degrader, facilitating the proteasomal degradation of the splicing factor RBM39[1].

Mechanistic Divergence: The Causality of the Pharmacophore

Understanding the performance of these drugs requires analyzing the structural causality behind their target engagement.

  • Pan-Inhibition via Compact Geometry (Acetazolamide): Acetazolamide possesses a compact structure that allows it to easily penetrate the highly conserved active sites of almost all 15 human CA isoforms. The primary sulfonamide deprotonates to form a sulfonimidate anion, which binds the Zn²⁺ ion, while the rest of the molecule forms hydrogen bonds with conserved residues[3]. This lack of steric bulk leads to broad-spectrum pan-inhibition.

  • Isoform Selectivity via the "Tail Approach" (SLC-0111): To avoid off-target toxicity associated with ubiquitous CA I and CA II inhibition, SLC-0111 utilizes a ureido linker and a fluorophenyl tail[2]. This bulky tail extends outward from the zinc-binding pocket into the variable regions of the enzyme. It sterically clashes with the narrow active site of the cytosolic CA II but fits perfectly into the wider, hydrophobic pocket of the tumor-associated transmembrane CA IX[2].

  • Targeted Protein Degradation via Ternary Complexes (Indisulam): Indisulam represents a paradigm shift. While it retains the ability to inhibit CA isoforms[1], its primary anticancer efficacy stems from its role as a molecular glue[4]. The bulky chloroindole and benzenedisulfonamide groups create a novel interaction surface (neo-interface) between the E3 ubiquitin ligase substrate receptor DCAF15 and the RNA-binding protein RBM39[4]. This structural bridge leads to the polyubiquitination and subsequent proteasomal degradation of RBM39, causing widespread mRNA splicing defects and apoptosis in cancer cells[1].

MechanisticDivergence Core Substituted Benzenesulfonamide Sub1 Ureido Substitution (SLC-0111) Core->Sub1 Sub2 Chloroindole Substitution (Indisulam) Core->Sub2 Target1 Carbonic Anhydrase IX (Metalloenzyme) Sub1->Target1 Target2 DCAF15 E3 Ligase (Neo-substrate Receptor) Sub2->Target2 Mech1 Active Site Zn2+ Coordination Target1->Mech1 Mech2 Ternary Complex Formation (Molecular Glue) Target2->Mech2 Outcome1 Disrupted Tumor pH & Cell Death Mech1->Outcome1 Outcome2 RBM39 Proteasomal Degradation Mech2->Outcome2

Mechanistic divergence of benzenesulfonamides into CA IX inhibitors and molecular glues.

Quantitative Performance & Selectivity

The structural differences directly translate to the kinetic inhibition profiles of these compounds. Table 1 summarizes the inhibition constants ( Ki​ ) across critical CA isoforms.

InhibitorSubstitution TypehCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)Primary Mechanism
Acetazolamide Acetamido-thiadiazole25012255.7Pan-CA Inhibition[5]
SLC-0111 Ureido-fluorophenyl5080960454.0Selective CA IX/XII Inhibition[2]
Indisulam Chloroindole>1000>100025-10010-50RBM39 Degradation (Molecular Glue)[1]

*Note: Indisulam exhibits moderate CA IX/XII inhibition, but its dominant cytotoxic driver is RBM39 degradation at low micromolar cellular concentrations.

Experimental Methodologies: Self-Validating Systems

To rigorously evaluate these inhibitors, researchers must employ distinct experimental paradigms tailored to the specific mechanism of action.

Protocol 1: Stopped-Flow CO₂ Hydration Assay (For CA Inhibition Kinetics)

Causality: The physiological hydration of CO₂ by Carbonic Anhydrase is one of the fastest known enzymatic reactions. Standard colorimetric assays are too slow to capture the initial linear rate of the reaction. The stopped-flow technique rapidly mixes the enzyme/inhibitor complex with CO₂-saturated water and uses a pH-sensitive indicator to measure the rapid acidification in milliseconds[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM stock solutions of the benzenesulfonamide inhibitor (e.g., SLC-0111) in DMSO. Dilute to working concentrations (0.1 nM - 10 µM) in assay buffer (20 mM HEPES, pH 7.5, containing 0.2 mM Phenol Red indicator).

  • Enzyme Incubation: Incubate recombinant hCA IX (or hCA II for counter-screening) with the inhibitor solutions for 15 minutes at 20°C to allow the sulfonamide-Zn²⁺ complex to reach thermodynamic equilibrium.

  • Substrate Preparation: Prepare a saturated CO₂ solution (~15 mM) by bubbling pure CO₂ gas into distilled water at 20°C for 30 minutes.

  • Rapid Mixing: Inject equal volumes of the Enzyme-Inhibitor mixture and the CO₂ substrate into the stopped-flow spectrophotometer mixing chamber.

  • Photometric Detection: Monitor the decrease in absorbance at 558 nm (the peak absorbance of the basic form of Phenol Red) as the reaction produces protons (H⁺).

  • Kinetic Analysis: Calculate the initial velocity from the linear portion of the absorbance-time curve (usually the first 5-10% of the reaction). Determine the Ki​ using the Cheng-Prusoff equation or Morrison equation for tight-binding inhibitors.

Protocol 2: RBM39 Degradation Assay (For Molecular Glue Validation)

Causality: To prove that Indisulam acts as a degrader rather than a traditional occupancy-driven inhibitor, one must demonstrate a time- and dose-dependent loss of the target protein. Furthermore, to validate the mechanism as ubiquitin-proteasome dependent, a rescue experiment using a proteasome inhibitor (MG132) is mandatory[1].

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed HCT116 colorectal carcinoma cells (which express high levels of DCAF15) in 6-well plates at 5×105 cells/well. Incubate overnight.

  • Inhibitor Treatment: Treat cells with Indisulam at varying concentrations (0.1 µM, 1 µM, 10 µM). For the mechanistic control well, pre-treat cells with 10 µM MG132 (proteasome inhibitor) for 1 hour prior to adding 10 µM Indisulam.

  • Incubation: Incubate for 24 hours. (Degradation kinetics typically show RBM39 depletion starting as early as 4-6 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 mins and collect the supernatant[1].

  • Western Blotting: Separate 30 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with an anti-RBM39 primary antibody (1:1000) and an anti-GAPDH antibody (1:5000) as a loading control. Use HRP-conjugated secondary antibodies and visualize via chemiluminescence.

  • Validation: A successful assay will show a dose-dependent decrease in the RBM39 band intensity, which is completely rescued (band restored) in the MG132 co-treatment condition.

Workflow Step1 Cancer Cell Culture (e.g., HCT116) Step2 Indisulam Treatment (Dose-Response) Step1->Step2 Step3 Proteasome Rescue (+/- MG132) Step2->Step3 Step4 Cell Lysis & Protein Extraction Step3->Step4 Step5 SDS-PAGE & Western Blotting Step4->Step5 Step6 Quantification of RBM39 Depletion Step5->Step6

Experimental workflow for validating Indisulam-mediated RBM39 proteasomal degradation.

Conclusion

The comparative analysis of Acetazolamide, SLC-0111, and Indisulam highlights the profound plasticity of the benzenesulfonamide pharmacophore. By systematically substituting the functional groups attached to the sulfonamide core, drug developers can pivot from broad-spectrum metalloenzyme blockade to highly selective tumor targeting, and ultimately, to the sophisticated hijacking of the ubiquitin-proteasome system.

References

  • [1] Indisulam as a Carbonic Anhydrase Inhibitor and Molecular Glue: A Technical Guide - Benchchem. 1

  • [2] Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC. 2

  • [4] 6UE5: Crystal structure of full-length human DCAF15-DDB1-deltaPBP-DDA1-RBM39 in complex with 4-(aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide - RCSB PDB. 4

  • [3] o-Benzenedisulfonimido-sulfonamides are potent inhibitors of the tumor-associated carbonic anhydrase isoforms CA IX and CA XII - PubMed. 3

  • [5] K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX, XII... - ResearchGate. 5

Sources

Safety & Regulatory Compliance

Safety

2-Bromo-3-methylbenzenesulfonamide proper disposal procedures

As a Senior Application Scientist consulting for drug development laboratories, I frequently guide research teams through the logistical and safety challenges of handling halogenated sulfonamides. 2-Bromo-3-methylbenzene...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist consulting for drug development laboratories, I frequently guide research teams through the logistical and safety challenges of handling halogenated sulfonamides. 2-Bromo-3-methylbenzenesulfonamide (CAS: 1261472-95-0) is a highly valuable structural motif in medicinal chemistry, but its disposal requires rigorous, causality-driven protocols.

Improper disposal of this compound not only violates environmental regulations but also poses severe risks of toxic gas release and aquatic toxicity[1]. This guide provides a self-validating, step-by-step operational plan for the proper disposal of 2-Bromo-3-methylbenzenesulfonamide, ensuring absolute safety and regulatory compliance.

Mechanistic Hazard Profile: The "Why" Behind the Protocol

To execute a flawless disposal protocol, scientists must first understand the molecular causality that dictates these rules. 2-Bromo-3-methylbenzenesulfonamide contains two critical functional groups that define its hazard profile:

  • The Halogen Effect (Bromine): When combusted or thermally degraded, the bromine substituent generates hydrogen bromide (HBr), a highly corrosive and toxic gas[2]. Because of this, the compound cannot be disposed of in standard non-halogenated waste streams, which are typically incinerated in facilities lacking the necessary alkaline scrubbers.

  • The Sulfonamide Moiety (-SO₂NH₂): Thermal decomposition of the sulfonamide group releases sulfur oxides (SOx) and nitrogen oxides (NOx)[3].

  • Environmental Persistence: Halogenated organic compounds exhibit high aquatic toxicity and environmental persistence. Under no circumstances should this compound, or any organic liquids containing it, be disposed of down a sink or sewage drain[4].

Waste Categorization & Compatibility

Proper segregation at the point of generation is the most critical step in chemical waste management. Below is the quantitative and categorical data for routing 2-Bromo-3-methylbenzenesulfonamide waste.

Waste StreamContainer SpecificationChemical IncompatibilitiesRegulatory Routing
Solid Waste (Powders, Crystals)Vapor-tight, spill-proof plastic container[4]Strong oxidizing agents, strong bases[2]Halogenated Solid Waste
Liquid Waste (Dissolved in Solvent)HDPE Halogenated liquid carboyNon-halogenated waste streams[4]Halogenated Liquid Waste
Contaminated Consumables (PPE, Spatulas, Vials)Sealed heavy-duty plastic bag or solid waste container[4]N/AHalogenated Solid Waste

Operational Rule: If a non-halogenated solvent (e.g., ethyl acetate or hexane) is mixed with any quantity of 2-Bromo-3-methylbenzenesulfonamide, the entire mixture MUST be treated as a halogenated liquid[4].

Step-by-Step Disposal Protocol

This methodology is designed as a self-validating system. Each phase includes a verification checkpoint to ensure the protocol has been executed correctly before moving to the next step.

Phase 1: Point-of-Generation Containment
  • Segregation: Immediately classify any waste containing 2-Bromo-3-methylbenzenesulfonamide as "Halogenated Organic Waste."

  • Solid Containment: Sweep up solid residues using a dedicated HEPA vacuum or a wet paper towel to avoid creating inhalable dust[2]. Place the material into a dedicated solid waste container.

  • Liquid Containment: Transfer solutions to a designated halogenated liquid carboy. Keep all chemical waste containers closed at all times except when waste is being actively added[4].

  • Validation Checkpoint: Inspect the seal of the solid container or gently verify the cap of the liquid carboy to confirm it is strictly "vapor-tight" and "spill-proof"[4]. Ensure no residual powder or liquid is present on the exterior of the container.

Phase 2: Labeling and Storage
  • GHS & EPA Labeling: Affix a hazardous waste label immediately. Mark the contents clearly as "Halogenated Organic Waste: Contains 2-Bromo-3-methylbenzenesulfonamide." Unattended containers must be labeled according to GHS standards[4].

  • Secondary Containment: Store the waste containers in a secondary containment tray within a ventilated fume hood or a dedicated, cool, and well-ventilated chemical storage room[2].

  • Validation Checkpoint: Cross-reference the waste label with the laboratory's chemical inventory. The estimated mass of the disposed chemical should logically match the logged usage, preventing unaccounted hazardous material.

Phase 3: Spill Management Response
  • For Solid Spills: Do not use compressed air. Sweep up and gather scattered particles, and collect them in an empty airtight container while wearing appropriate PPE[2].

  • For Liquid Spills: Close lab doors and windows to allow the chemical hood exhaust to ventilate the area. Place inert absorbent pads on the spill. Once absorbed, place the pads in a sealed plastic bag, label it, and route it to halogenated solid waste[4].

Phase 4: Final Destruction
  • EH&S Coordination: Coordinate with your Environmental Health and Safety (EH&S) department for pickup.

  • Incineration: The waste must be transported to an EPA-approved facility for high-temperature incineration. The facility must be equipped with alkaline scrubbers capable of neutralizing the HBr, SOx, and NOx gases generated during thermal decomposition[5].

  • Validation Checkpoint: Obtain and file the certificate of destruction from your EH&S department or third-party waste management provider to close the chain of custody.

Visual Workflow: Disposal Decision Tree

The following diagram maps the logical routing of 2-Bromo-3-methylbenzenesulfonamide from the point of generation to final destruction.

DisposalWorkflow Start 2-Bromo-3-methylbenzenesulfonamide Waste Generation Solid Solid Residue (Powder / PPE) Start->Solid Liquid Liquid Solution (Organic Solvents) Start->Liquid SolidCont Seal in Vapor-Tight Solid Waste Container Solid->SolidCont LiquidCont Transfer to Halogenated Liquid Waste Carboy Liquid->LiquidCont Labeling EPA / GHS Labeling (Halogenated Organics) SolidCont->Labeling LiquidCont->Labeling Collection EH&S Collection & Secondary Containment Labeling->Collection Incineration High-Temperature Incineration (Alkaline Scrubbers for HBr/SOx/NOx) Collection->Incineration

Figure 1: Disposal workflow for 2-Bromo-3-methylbenzenesulfonamide waste streams.

References

  • Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois.4

  • EPA SANITIZED - Regulations.gov (Premanufacture Notice Hazards). US Environmental Protection Agency.1

  • Halogenated Solvent Cleaning: National Emission Standards for Hazardous Air Pollutants (NESHAP). US Environmental Protection Agency.5

  • SAFETY DATA SHEET - p-Bromobenzenesulfonamide. FUJIFILM Wako Chemicals.2

  • Safety Data Sheet: N-tert-Butyl 3-bromobenzenesulfonamide. Combi-Blocks, Inc.3

Sources

Handling

Personal protective equipment for handling 2-Bromo-3-methylbenzenesulfonamide

As a Senior Application Scientist, I understand that handling highly functionalized building blocks like 2-Bromo-3-methylbenzenesulfonamide requires more than just a cursory glance at a safety sheet. It requires a mechan...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling highly functionalized building blocks like 2-Bromo-3-methylbenzenesulfonamide requires more than just a cursory glance at a safety sheet. It requires a mechanistic understanding of the molecule's reactivity, physical state, and biological potential.

This guide provides an authoritative, self-validating operational framework for researchers, scientists, and drug development professionals. By understanding the causality behind these safety protocols, you can protect your team while maintaining the integrity of your synthetic workflows.

Chemical Identity & Quantitative Specifications

Before initiating any protocol, verify the physical and chemical parameters of your lot. The following table summarizes the core quantitative data necessary for logistical planning and risk assessment[1].

ParameterSpecificationOperational Implication
Chemical Name 2-Bromo-3-methylbenzenesulfonamideContains both a reactive halogen and a polar sulfonamide group.
CAS Number 1261472-95-0Use for tracking chemical inventory and waste manifests.
Molecular Formula C7H8BrNO2SHigh heteroatom content dictates solvent compatibility.
Molecular Weight 250.11 g/mol Required for precise stoichiometric calculations in cross-coupling.
Physical State Solid (Powder)High risk of aerosolization and subsequent inhalation[2].
Storage Conditions Sealed, Dry, Room Temp to 8°CMoisture can cause caking; heat may cause slow degradation[3].

Mechanistic Context: The "Why" Behind the Hazard

2-Bromo-3-methylbenzenesulfonamide is a privileged pharmacophore and a versatile synthetic intermediate. The bromine atom at the ortho position serves as an excellent electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Meanwhile, the sulfonamide group (-SO₂NH₂) is highly polar, capable of acting as both a hydrogen bond donor and acceptor[4].

Hazard Causality: Because the sulfonamide moiety mimics the transition state of various enzymatic processes (most notably interacting with the zinc ion in carbonic anhydrase), accidental exposure can lead to unintended biological interactions[4]. Furthermore, the compound's polarity allows it to interact aggressively with the aqueous environment of the eyes and the lipid bilayers of the skin, resulting in acute localized inflammation (H315, H319)[2]. As a fine solid, its dust acts as a direct mechanical and chemical irritant to the respiratory mucosa (H335)[2].

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a generic checklist. Each piece of equipment serves a specific mechanistic purpose to block the unique exposure routes of halogenated sulfonamides[3].

PPE CategorySpecification StandardCausality & Scientific Rationale
Hand Protection Nitrile (Min. 0.11 mm thickness, >480 min breakthrough)The sulfonamide group increases polarity, facilitating dermal absorption if dissolved in carrier solvents (e.g., DMSO/DMF). Nitrile resists both the dry powder and these polar aprotic solvents[3].
Eye/Face Snug-fitting Safety Goggles (EN 166 or ANSI Z87.1)Protects the aqueous environment of the cornea from the highly polar, irritating sulfonamide dust[2].
Respiratory N95 (US) or FFP2 (EN149:2001) Half-MaskMandatory if handling outside a ventilated enclosure. Prevents inhalation of micro-particles that cause severe respiratory tract irritation[3].
Body Flame-resistant lab coat, closed-toe shoesPrevents accumulation of chemical dust on personal clothing, mitigating chronic low-dose exposure[2].

Operational Workflow & Handling Protocols

The following step-by-step methodology is designed as a self-validating system. By incorporating visual and instrumental checks, you ensure the protocol's integrity at every stage.

Protocol: Safe Dispensing and Reaction Setup
  • Environmental Verification: Ensure the fume hood sash is at the correct operational height and verify the face velocity monitor reads >0.5 m/s. Rationale: Adequate airflow is the primary defense against aerosolized sulfonamide dust.

  • Static Mitigation: Use an anti-static gun (Zerostat) on your weighing boat and spatula. Rationale: Fine brominated powders hold static charges, causing them to "jump" and contaminate the balance area.

  • Dispensing: Weigh the 2-Bromo-3-methylbenzenesulfonamide inside the fume hood or a dedicated ventilated balance enclosure[2].

  • Solvent Introduction: Transfer the solid to the reaction vessel and purge with inert gas (Ar/N₂). Add your solvent (e.g., Dioxane, DMF) slowly. Validation Check: Observe the dissolution. It should be fully soluble before the addition of basic reagents to prevent localized exothermic degradation.

  • Decontamination: Immediately wipe down the spatula and balance pan with a tissue dampened with isopropanol or ethanol. Do not leave residual powder exposed[2].

Workflow N1 1. Storage & Retrieval (Dry, RT to 8°C) N2 2. PPE Verification (Nitrile, N95, Goggles) N1->N2 N3 3. Fume Hood Transfer (Airflow > 0.5 m/s) N2->N3 N4 4. Dispensing & Weighing (Minimize Aerosolization) N3->N4 N5 5. Reaction Setup (Cross-Coupling / Synthesis) N4->N5 Standard Process N6 Spill Event (HEPA Vac / Damp Wipe) N4->N6 Accidental Spill N7 6. Waste Management (Incineration Protocol) N5->N7 Post-Reaction N6->N7 Containment

Fig 1. Standardized handling and exposure mitigation workflow for brominated sulfonamides.

Spill Response & Disposal Plan

A spill of 2-Bromo-3-methylbenzenesulfonamide requires immediate, methodical action to prevent the compound from becoming airborne.

Accidental Spill Protocol
  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Contain (The "No-Sweep" Rule): Never use a dry brush or broom. Dry sweeping mechanically aerosolizes the active powder, drastically increasing inhalation risk[2].

  • Neutralize/Collect: Cover the spill with a damp absorbent pad (using water or a mild alcohol). Alternatively, use a HEPA-filtered vacuum dedicated to chemical spills.

  • Sanitize: Wash the affected surface thoroughly with soap and water to remove any residual polar sulfonamide traces[2].

Chemical Disposal Plan

Halogenated organic compounds must never be flushed down the drain due to their environmental persistence and potential toxicity to aquatic life.

  • Segregation: Collect all unreacted powder, contaminated tissues, and reaction waste in a chemically resistant, sealable high-density polyethylene (HDPE) container.

  • Labeling: Clearly label the container as "Halogenated Organic Solid Waste - Contains Brominated Sulfonamides."

  • Destruction: Transfer to your EHS department for disposal via high-temperature incineration at an EPA-approved facility. Incineration breaks the strong carbon-bromine and carbon-sulfur bonds safely[3].

References

  • "1403988-78-2 | MFCD18839196 | 2-(2-(Difluoromethoxy)-4-fluorophenyl) - AA Blocks" (Contains catalog data for 1261472-95-0). AA Blocks. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.